Reactive Blue 19
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34;;/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIXZSYWBHSYCN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2Na2O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025992 | |
| Record name | Reactive Blue 19 | |
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Molecular Weight |
626.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reactive blue 19 is a fine blue-black powder. (NTP, 1992), Blue-black solid; [CAMEO] Dark powder; [MSDSonline] | |
| Record name | REACTIVE BLUE 19 | |
| Source | CAMEO Chemicals | |
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| Record name | C.I. Reactive Blue 19 | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992) | |
| Record name | REACTIVE BLUE 19 | |
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CAS No. |
2580-78-1, 110540-35-7, 122392-55-6 | |
| Record name | REACTIVE BLUE 19 | |
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| Record name | C.I. Reactive Blue 19 | |
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| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-, sodium salt (1:2) | |
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| Record name | Reactive Blue 19 | |
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| Record name | 2-(3-(4-amino-9,10-dihydro-3-sulpho-9,10-dioxoanthracen-4-yl)aminobenzenesulphonyl)vinyl) disodium sulphate | |
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| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-, sodium salt (1:2) | |
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| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-(m-((2-hydroxyethyl)sulfonyl)anilino-9,10-dioxo-, hydrogen sulfate (ester), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REACTIVE BLUE 19 | |
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| Record name | C.I. REACTIVE BLUE 19 | |
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Melting Point |
Decomposes at approximately 581 °F (NTP, 1992) | |
| Record name | REACTIVE BLUE 19 | |
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| URL | https://cameochemicals.noaa.gov/chemical/20986 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
A Technical Guide to the Molecular Interactions of Reactive Blue 19 with Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Blue 19 (RB19), also known as Cibacron Blue F3G-A, is a sulfonated anthraquinone-based reactive dye. Initially developed for the textile industry, its unique chemical structure has made it a valuable tool in biochemical and pharmacological research. RB19 exhibits a remarkable ability to interact with a wide range of proteins, often by mimicking the structure of biological cofactors such as NAD(P)H and ATP. This interaction can be either non-covalent, involving specific binding pockets, or covalent, leading to irreversible modification. This guide provides an in-depth exploration of the mechanisms governing RB19's interaction with proteins, details common experimental protocols for studying these interactions, and presents quantitative data for key examples.
Core Interaction Mechanisms
The interaction of this compound with proteins is primarily dictated by its distinct structural motifs: the anthraquinone ring, the triazine ring, and the terminal sulfonate groups. These features allow it to bind to proteins through two primary mechanisms:
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Non-Covalent Binding: The planar aromatic rings and negatively charged sulfonate groups of RB19 allow it to act as an analogue of nucleotide cofactors like ATP, NAD+, and NADPH. It frequently binds to the dinucleotide binding fold (Rossmann fold) found in many dehydrogenases and kinases, making it a potent competitive inhibitor for these enzymes. The binding is driven by a combination of hydrophobic interactions with the aromatic rings and electrostatic interactions with the sulfonate groups, which engage with positively charged amino acid residues such as lysine and arginine within the active site.
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Covalent Modification: The monochlorotriazine ring of RB19 is an electrophilic center that can react with nucleophilic amino acid side chains, forming a stable, covalent bond. This irreversible reaction typically occurs with residues like lysine, cysteine, serine, and tyrosine. The reaction is pH-dependent, with alkaline conditions (pH > 8) favoring the covalent modification of lysine and tyrosine residues. This property makes RB19 a useful tool for affinity labeling and permanently inactivating target proteins.
Quantitative Analysis of RB19-Protein Interactions
The affinity and inhibitory potential of RB19 vary significantly across different proteins. The following tables summarize key quantitative data from published literature, highlighting its potency as an inhibitor.
Table 1: Inhibition Constants (Ki) of RB19 for Various Enzymes
| Protein Target | Organism | Ki (µM) | Type of Inhibition | Reference |
| Lactate Dehydrogenase | Rabbit Muscle | 0.8 | Competitive (vs. NADH) | |
| Glucose-6-Phosphate Dehydrogenase | Leuconostoc mesenteroides | 0.13 | Competitive (vs. NADP+) | |
| Glutathione Reductase | Human Erythrocytes | 0.65 | Competitive (vs. NADPH) | |
| Adenylate Kinase | Porcine Muscle | 1.0 | Competitive (vs. ATP) | |
| DNA Polymerase α | Calf Thymus | 4.5 | Non-competitive (vs. dNTPs) |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of RB19
| Protein Target | Organism/Source | IC50 (µM) | Substrate | Reference |
| P2Y12 Receptor | Human Platelets | 0.047 | ADP | |
| Ecto-ATPase | Human Placenta | 1.2 | ATP | |
| Inositol 1,4,5-trisphosphate 3-kinase A | Human | 0.25 | IP3 | |
| Pyruvate Kinase | Rabbit Muscle | 2.5 | Phosphoenolpyruvate |
Experimental Protocols for Studying RB19-Protein Interactions
Several biophysical and biochemical techniques are employed to characterize the binding and functional effects of RB19. Below are detailed methodologies for key experiments.
Spectrophotometric Binding Assay
This method relies on the spectral shift of RB19 upon binding to a protein. The dye's absorption maximum changes, and this difference can be used to determine binding parameters.
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Principle: Unbound RB19 in an aqueous buffer has an absorption maximum around 610 nm. When it binds to the hydrophobic environment of a protein's active site, the maximum can shift to a longer wavelength (e.g., 625-650 nm).
-
Methodology:
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Prepare a stock solution of the purified target protein at a known concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of RB19 in the same buffer.
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In a series of cuvettes, maintain a constant concentration of the protein while titrating increasing concentrations of RB19.
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Incubate the mixtures for a set period (e.g., 10 minutes) at a constant temperature to reach equilibrium.
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Measure the difference spectrum for each sample by subtracting the absorbance of the protein-only and dye-only controls from the absorbance of the mixture.
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Plot the change in absorbance at the new maximum wavelength against the concentration of RB19.
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Fit the resulting saturation curve to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).
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Enzyme Inhibition Kinetics Assay
This assay determines the inhibitory effect of RB19 on enzyme activity and elucidates the mechanism of inhibition.
-
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of varying concentrations of RB19.
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Methodology:
-
Prepare assay buffers containing all necessary components for the enzyme reaction (substrate, cofactors) except the enzyme.
-
Add varying concentrations of RB19 to a series of reaction tubes. Include a control with no RB19.
-
Initiate the reaction by adding a fixed amount of the enzyme.
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Monitor the reaction progress over time by measuring the formation of a product or the consumption of a substrate (e.g., by monitoring the change in absorbance of NADH at 340 nm for a dehydrogenase).
-
Calculate the initial reaction velocities (V0) for each RB19 concentration.
-
To determine the inhibition type, repeat the experiment with varying concentrations of the substrate while keeping the RB19 concentration fixed.
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Plot the data using a Lineweaver-Burk or Dixon plot to determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, etc.).
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Case Study: RB19 as an Antagonist of P2Y Receptors
RB19 and its derivatives are well-known antagonists of P2Y purinergic receptors, which are G protein-coupled receptors (GPCRs) activated by nucleotides like ATP and ADP. This interaction has implications for drug development in thrombosis and inflammation.
-
Mechanism of Action: RB19 acts as a potent and selective antagonist at certain P2Y receptor subtypes, particularly P2Y12. It competes with the endogenous ligand (ADP) for binding to the receptor, thereby preventing receptor activation and downstream signaling. This blocks the Gi signaling cascade, leading to a failure to inhibit adenylyl cyclase, which in turn maintains high levels of intracellular cyclic AMP (cAMP). Elevated cAMP levels ultimately inhibit platelet aggregation.
Conclusion
This compound is more than a simple dye; it is a versatile molecular probe and a lead compound for inhibitor design. Its ability to interact with nucleotide-binding sites through both reversible and irreversible mechanisms provides a powerful tool for enzymology, pharmacology, and proteomics. A thorough understanding of its interaction mechanisms, supported by robust quantitative and structural data, is essential for its effective application in research and drug development. The protocols and data presented in this guide offer a framework for scientists to explore and exploit the unique properties of this remarkable molecule.
The Principle of Dye-Ligand Affinity Chromatography Utilizing Reactive Blue 19: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of dye-ligand affinity chromatography using Reactive Blue 19. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the core mechanisms, experimental protocols, and quantitative aspects of this powerful protein purification technique.
Core Principles of Dye-Ligand Affinity Chromatography with this compound
Dye-ligand affinity chromatography is a powerful and widely used method for the purification of a broad range of proteins.[1][2] This technique leverages the specific binding interactions between proteins and immobilized dye molecules that act as pseudo-affinity ligands.[1][2] Among the various dyes utilized, this compound, also known as Cibacron Blue F3G-A, stands out due to its versatility and high affinity for a diverse array of proteins, particularly those with nucleotide-binding sites.[2]
The discovery of the protein-binding capability of this dye was somewhat serendipitous, stemming from the observation that blue dextran, a conjugate of dextran and Cibacron Blue F3G-A, could bind certain proteins like pyruvate kinase when used as a void volume marker in gel filtration chromatography.
The Structure of this compound and Its Interaction with Proteins:
This compound is a synthetic anthraquinone dye. Its molecular structure is key to its ability to bind proteins. The interaction is multifaceted and involves a combination of electrostatic and hydrophobic forces. The dye's sulfonate groups can engage in ionic interactions with positively charged amino acid residues on the protein surface, while its aromatic rings can participate in hydrophobic interactions with nonpolar pockets on the protein.
This dual nature of interaction allows this compound to act as a mimic for biological molecules, most notably nucleotide cofactors like NAD+ and ATP. Many enzymes, such as kinases and dehydrogenases, possess a conserved structural motif known as the "dinucleotide fold" which is responsible for binding these cofactors. The structure of this compound bears a resemblance to the conformation of these nucleotides, enabling it to bind with significant affinity and specificity to the active sites of these enzymes.
Quantitative Data Presentation
A critical aspect of evaluating the effectiveness of an affinity chromatography step is the quantitative assessment of binding affinity and purification efficiency. The following tables summarize key quantitative data for the interaction of various proteins with this compound and the outcomes of purification protocols.
Table 1: Dissociation Constants (Kd) of Various Proteins for Immobilized Cibacron Blue F3G-A
| Protein | Source | Method | Dissociation Constant (Kd) | Reference |
| Human Serum Albumin | Human | Affinity Gel Electrophoresis | Increased 3-fold with palmitate | |
| Bovine Serum Albumin | Bovine | Affinity Gel Electrophoresis | Increased 15-fold with palmitate | |
| Rat Serum Albumin | Rat | Affinity Gel Electrophoresis | Increased 15-fold with palmitate | |
| Interferon α-2b | Recombinant Human | Spectrophotometry | Complex Dissociation Constant Determined |
Note: The dissociation constant (Kd) is a measure of the affinity between the ligand (this compound) and the protein. A lower Kd value indicates a stronger binding affinity.
Table 2: Purification Fold and Yield for Proteins Purified by Cibacron Blue F3G-A Affinity Chromatography
| Protein | Source | Purification Fold | Yield (%) | Reference |
| NAD(P)H:quinone Reductase | Rat Liver Cytosol | >90% pure in one step | Up to 95% | |
| Lactate Dehydrogenase | Chicken Muscle | - | 0.6% (overall) | |
| Lactate Dehydrogenase | Mammalian Blood | 1500-2500 (overall) | 45-60% (overall) | |
| Phosphofructokinase | - | 20-30 fold | 25% (overall) | |
| Creatine Kinase | Human Brain | Single band on non-denaturing gel | - |
Note: Purification fold is the ratio of the specific activity of the purified protein to the specific activity of the crude extract. Yield is the percentage of the total protein of interest recovered after the purification step.
Experimental Protocols
This section provides a detailed methodology for performing dye-ligand affinity chromatography using this compound.
Preparation of the Affinity Matrix (Immobilization of this compound)
The immobilization of this compound onto a solid support, typically agarose beads, is a crucial first step. The dye contains a reactive triazine ring that can form a stable covalent bond with the hydroxyl groups of the agarose matrix.
Materials:
-
Cross-linked agarose beads (e.g., Sepharose)
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This compound dye
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Sodium carbonate solution
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Sodium chloride solution
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Buffer for washing (e.g., phosphate or Tris buffer)
Protocol:
-
Swell the agarose beads in distilled water according to the manufacturer's instructions.
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Wash the beads extensively with distilled water to remove any preservatives.
-
Prepare a solution of this compound in a sodium carbonate solution. The concentration of the dye and carbonate will influence the final ligand density.
-
Add the swollen agarose beads to the dye solution and incubate with gentle agitation at an elevated temperature (e.g., 60-80°C) for several hours. This facilitates the covalent coupling of the dye to the agarose.
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After the incubation period, wash the beads thoroughly with a high salt buffer to remove any non-covalently bound dye.
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Continue washing with a neutral buffer until the wash solution is clear and free of any blue color.
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The prepared affinity matrix can be stored in a buffer containing a bacteriostatic agent (e.g., sodium azide) at 4°C.
Column Packing and Equilibration
Proper packing of the affinity column is essential for achieving optimal separation and flow characteristics.
Protocol:
-
De-gas the prepared affinity matrix slurry to prevent the formation of air bubbles in the column.
-
Carefully pour the slurry into a chromatography column, allowing the beads to settle evenly.
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Once the desired bed height is reached, allow the buffer to drain and then top up the column with buffer.
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Equilibrate the packed column by washing with 5-10 column volumes of the binding buffer. The binding buffer should be chosen to promote the specific binding of the target protein (typically a low ionic strength buffer at a neutral pH).
Sample Application and Washing
Protocol:
-
Clarify the protein sample by centrifugation or filtration to remove any particulate matter.
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Apply the clarified sample to the equilibrated column at a controlled flow rate.
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After the entire sample has entered the column, wash the column with 5-10 column volumes of the binding buffer to remove any unbound proteins.
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Monitor the absorbance of the eluate at 280 nm. The absorbance should return to baseline before proceeding to the elution step.
Elution of the Bound Protein
Elution can be achieved by either non-specific or specific methods.
Non-specific Elution: This is typically achieved by increasing the ionic strength of the buffer or by changing the pH. A high salt concentration (e.g., 1-2 M NaCl or KCl) will disrupt the electrostatic interactions between the protein and the dye, leading to its elution. A change in pH can alter the charge of the protein or the dye, thereby weakening the binding.
Specific Elution: For enzymes that bind to this compound at their nucleotide-binding site, elution can be achieved by including the specific nucleotide cofactor (e.g., NAD+, ATP) in the elution buffer. The free nucleotide will compete with the immobilized dye for the binding site on the enzyme, leading to its specific elution. This method often results in a higher degree of purification.
Protocol:
-
Apply the chosen elution buffer to the column.
-
Collect fractions of the eluate.
-
Monitor the protein concentration in the collected fractions by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified protein.
Column Regeneration and Storage
After elution, the column can be regenerated for subsequent use.
Protocol:
-
Wash the column with a high ionic strength buffer to remove any remaining bound proteins.
-
Re-equilibrate the column with the binding buffer.
-
For long-term storage, wash the column with a buffer containing a bacteriostatic agent and store at 4°C.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in dye-ligand affinity chromatography with this compound.
Caption: Interaction mechanism of this compound with a target protein.
References
Reactive Blue 19: A Technical Overview for Researchers
CAS Number: 2580-78-1 Molecular Formula: C₂₂H₁₆N₂Na₂O₁₁S₃
This technical guide provides an in-depth overview of Reactive Blue 19 (RB 19), an anthraquinone dye widely utilized in the textile industry and increasingly finding applications in biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and relevant experimental protocols.
Chemical and Physical Properties
This compound, also known as Remazol Brilliant Blue R, is a synthetically produced dye recognized for its vibrant blue color. It is water-soluble and typically appears as a dark blue to black solid powder[1]. Its ability to form covalent bonds with fibers, particularly cellulose, ensures excellent wash and light fastness, a desirable characteristic in textile applications[2].
| Property | Value | Reference |
| Molecular Weight | 626.54 g/mol | [1][3] |
| Appearance | Dark blue crystalline powder | [4] |
| Solubility | Soluble in water | |
| Storage Temperature | Room Temperature |
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid) with 2-(3-aminophenylsulfonyl)ethyl hydrogen sulfate. The resulting product is then refined and salted out to yield the final dye.
A detailed experimental protocol for a lab-scale synthesis is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented method involving the reaction of bromamic acid with 3-(sulfatoethylsulfonyl)-aniline in the presence of a copper catalyst and a phosphate buffer.
Materials:
-
Bromamic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid)
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3-(sulfatoethylsulfonyl)-aniline
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Sodium dihydrogen phosphate (NaH₂PO₄)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Copper powder
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Celite (for filtration)
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Potassium chloride (KCl) (for salting out) or spray drying equipment
Procedure:
-
In a suitable reaction vessel, dissolve 0.1 mole of 3-(sulfatoethylsulfonyl)-aniline in water. Adjust the pH to 6.3.
-
To this solution, add 0.1 mole of bromamic acid and stir until a homogenous dispersion is formed.
-
Add 0.12 mole of sodium dihydrogen phosphate, 0.2 mole of disodium hydrogen phosphate, and 6 g of copper powder to the mixture.
-
Heat the reaction mixture to 90°C. The pH will initially drop to approximately 5.6 and should remain constant upon completion of the reaction. The reaction is typically complete within 15 minutes.
-
Add Celite to the mixture and clarify by filtration.
-
The final product can be isolated from the filtrate by either spray drying or salting out with potassium chloride.
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Applications in Research
Beyond its industrial use, this compound has been utilized in various research applications, primarily in the study of its environmental degradation and its interaction with biological molecules.
Enzymatic Degradation of this compound
The enzymatic degradation of this compound is a significant area of research, focusing on the bioremediation of textile effluents. The enzyme horseradish peroxidase (HRP) has been shown to effectively decolorize this dye.
Experimental Protocol: Enzymatic Decolorization of this compound using Horseradish Peroxidase
This protocol describes the decolorization of this compound in a laboratory setting using horseradish peroxidase.
Materials:
-
This compound (RB 19)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Buffer solutions (50 mM acetate buffer for pH 3-5, 50 mM phosphate buffer for pH 6-8)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 33.0 mg/mL).
-
In a spectrophotometer cuvette, combine the appropriate buffer solution, 10 µL of the RB 19 stock solution, and 16.4 µL of HRP solution (e.g., 0.0033 mg/mL).
-
Initiate the reaction by adding 10 µL of 3% hydrogen peroxide. The total reaction volume should be 3.0 mL.
-
Monitor the decolorization by measuring the absorbance at the maximum wavelength of RB 19.
-
To optimize the process, vary parameters such as pH, temperature, and concentrations of the dye, enzyme, and H₂O₂. The optimal pH for decolorization has been reported to be 5.0, achieving approximately 96% decolorization within 5 minutes.
Experimental Workflow for Enzymatic Decolorization
Caption: Workflow for the enzymatic decolorization of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on the degradation of this compound.
Table 1: Optimal Conditions for Enzymatic Decolorization of this compound
| Parameter | Optimal Value | Decolorization Efficiency | Time | Reference |
| pH | 5.0 | ~96% | 5 min | |
| Temperature | 25-50 °C | 90-95% | 5 min | |
| HRP Concentration | 0.0033 mg/mL | - | - | |
| RB 19 Concentration | 110 mg/L | - | - | |
| H₂O₂ Concentration | 3% | - | - |
Table 2: Optimal Conditions for Decolorization of this compound using Copper Nanoparticles
| Parameter | Optimal Value | Decolorization Efficiency | Reference |
| RB 19 Concentration | 0.03% | 90.18% | |
| Copper Nanoparticle Conc. | 4 mg / 50 mL | 90.18% | |
| pH | 10 | 90.18% | |
| Temperature | 50 °C | 90.18% | |
| Time | 75 min | - |
Conclusion
This compound is a well-characterized anthraquinone dye with significant industrial importance. For the research community, it serves as a model compound for studying the degradation of textile dyes and for investigating enzyme kinetics. The provided protocols offer a starting point for further exploration of its synthesis and applications in bioremediation and other biochemical assays.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectral Properties of Reactive Blue 19 for UV-Vis Analysis
Introduction
This compound (RB19), also known as Remazol Brilliant Blue R, is an anionic anthraquinone dye widely utilized in the textile industry for dyeing cellulose fibers.[1][2][3] Its chemical structure, C₂₂H₁₆N₂Na₂O₁₁S₃, with a molecular weight of approximately 626.55 g/mol , is responsible for its vibrant reddish-blue shade and excellent lightfastness.[4][5] Given its extensive use, the quantification and monitoring of RB19 in various matrices, from industrial effluents to biological assays, are of significant importance. Ultraviolet-Visible (UV-Vis) spectroscopy is a primary analytical technique for this purpose, offering a straightforward, reliable, and non-destructive method for analysis.
This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its analysis via UV-Vis spectroscopy, and a logical workflow for its application in degradation studies.
Core Spectral Properties
The UV-Vis absorption spectrum of this compound is characterized by two distinct absorbance maxima.
-
Visible Region Peak: A strong absorption peak in the visible part of the spectrum is responsible for the dye's characteristic blue color. This peak is the primary wavelength used for colorimetric quantification and for monitoring decolorization processes.
-
UV Region Peak: A second peak, found in the ultraviolet region, is attributed to the electronic transitions within the dye's fundamental anthraquinone structure. Monitoring this peak is useful for assessing the degradation of the aromatic core of the molecule, which may persist even after the solution is decolorized.
The precise wavelength of maximum absorbance (λmax) can vary slightly depending on the solvent and the pH of the solution.
Data Presentation: Spectral Characteristics
The quantitative spectral data for this compound, as reported in various studies, are summarized below.
| Spectral Region | Wavelength of Maximum Absorbance (λmax) | Attributed To | Reference |
| Visible | 592 nm | Chromophore (responsible for blue color) | |
| 595 nm | Chromophore (responsible for blue color) | ||
| 620 nm | Chromophore (in specific solvent conditions) | ||
| Ultraviolet | 230 nm | Anthraquinone Structure | |
| ~285 nm | Anthraquinone Structure | ||
| 200 - 300 nm (General Region) | Anthraquinone Structure |
Experimental Protocol: Quantitative UV-Vis Analysis of RB19
This protocol details the methodology for determining the concentration of this compound in an aqueous solution using UV-Vis spectroscopy, based on the Beer-Lambert law.
1. Objective To quantify the concentration of this compound in a solution by measuring its absorbance at the wavelength of maximum absorption and comparing it to a calibration curve constructed from standards of known concentrations.
2. Principle The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This linear relationship forms the basis for quantitative analysis.
3. Instrumentation and Materials
-
UV-Vis Spectrophotometer (double or single beam)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound powder (analytical standard)
-
Solvent: Deionized water (or other specified solvent, e.g., ethanol, DMSO)
4. Procedure
-
Preparation of Stock Solution (e.g., 100 mg/L):
-
Accurately weigh 10.0 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Dissolve the dye in a small amount of deionized water and then fill the flask to the calibration mark with deionized water.
-
Mix thoroughly until the solution is homogeneous.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of at least five standards of decreasing concentration (e.g., 20, 15, 10, 5, and 1 mg/L).
-
For example, to prepare a 20 mg/L standard, pipette 20 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
-
Instrument Setup and Measurement:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the instrument to perform a wavelength scan from 800 nm to 200 nm to determine the λmax.
-
Fill a cuvette with the solvent (deionized water) to be used as a blank and zero the instrument.
-
Measure the absorbance spectrum of one of the RB19 standards to confirm the λmax (e.g., ~592 nm).
-
Set the instrument to measure absorbance at this fixed λmax.
-
-
Constructing the Calibration Curve:
-
Measure the absorbance of each prepared standard solution at the determined λmax, starting from the least concentrated.
-
Rinse the cuvette with the next standard solution before filling it for measurement.
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Perform a linear regression analysis on the data points. The resulting line should be linear with a coefficient of determination (R²) value of ≥ 0.99.
-
-
Analysis of Unknown Sample:
-
Measure the absorbance of the unknown sample solution at the same λmax.
-
Ensure the absorbance reading falls within the linear range of the calibration curve. If it is too high, dilute the sample with the solvent and re-measure, accounting for the dilution factor in the final calculation.
-
Determine the concentration of the unknown sample using the equation of the line from the calibration curve (y = mx + c), where 'y' is the absorbance and 'x' is the concentration.
-
Mandatory Visualization: Experimental Workflow
The most common application of UV-Vis analysis for RB19 in research is to monitor its degradation during advanced oxidation processes (AOPs). The following diagram illustrates the typical workflow for such an experiment.
Caption: Workflow for monitoring this compound degradation using UV-Vis spectroscopy.
References
A Technical Guide to the Solubility and Stability of Reactive Blue 19 in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Reactive Blue 19 (RB19), a widely used anthraquinone dye, in aqueous buffer systems. Understanding these properties is critical for its application in various research and development settings, including its use as a biological stain, a model compound in degradation studies, and in the development of dye-conjugated molecules.
Solubility of this compound
This compound is known for its good water solubility, a characteristic of many reactive dyes.[1] However, quantitative data in specific laboratory buffers is not extensively documented in publicly available literature. The solubility in water at 20°C is reported to be 100 g/L.[1] Another source indicates a solubility of 10 to 50 mg/mL in water at approximately 21°C (70°F).[1]
Due to the limited availability of specific solubility data in various buffers, a generalized experimental protocol for determining the aqueous solubility of this compound is provided in Section 3. This protocol can be adapted for use with common buffers such as phosphate, acetate, citrate, and Tris at various pH levels.
Stability of this compound in Aqueous Solutions
The stability of this compound is significantly influenced by pH and temperature. The primary degradation pathway in aqueous solutions is hydrolysis of the vinyl sulfone group, which is the reactive moiety of the dye.[2]
Effect of pH
The hydrolysis rate of this compound is highly dependent on the pH of the solution. It is relatively slow at neutral and acidic pH but increases significantly under alkaline conditions.[2]
Effect of Temperature
Higher temperatures accelerate the hydrolysis of this compound. The half-life of the dye decreases as the temperature increases.
The following table summarizes the available quantitative data on the stability of this compound under various conditions.
| Parameter | Condition | Value | Reference |
| Half-life | pH 7.0, 25°C | ~46 years (estimated) | |
| Hydrolysis | pH 7.5, 64°C | Slow | |
| Hydrolysis | pH 8.77, 64°C | Complete within 5 minutes | |
| Stability | pH 7.5, 30°C | Sulfatoethyl sulfonyl form is stable | |
| Stability | pH 8.77, 50°C | Vinyl sulfone form is relatively stable |
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., phosphate, acetate, citrate, Tris) at the desired pH
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Calibrated micropipettes and tubes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the selected buffer in a centrifuge tube.
-
Equilibration: Tightly cap the tube and vortex it vigorously for 1-2 minutes. Place the tube on a rotator or shaker and allow it to equilibrate at a controlled temperature for at least 24 hours to ensure saturation.
-
Separation of Undissolved Solid: Centrifuge the supersaturated solution at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved dye.
-
Sample Preparation for Analysis: Carefully collect an aliquot of the clear supernatant without disturbing the pellet. Dilute the supernatant with the same buffer to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
-
Quantification: Measure the absorbance of the diluted solution at the maximum absorbance wavelength (λmax) of this compound (approximately 592 nm).
-
Calculation: Determine the concentration of the dye in the diluted sample using a pre-established calibration curve of this compound in the same buffer. Calculate the solubility by multiplying the concentration by the dilution factor.
Figure 1: Experimental Workflow for Solubility Determination.
Protocol for Stability Assessment (Hydrolysis Kinetics)
This protocol describes a method for evaluating the stability of this compound in aqueous buffers at different pH values and temperatures.
Materials:
-
This compound stock solution
-
Aqueous buffers at various pH values
-
Temperature-controlled incubator or water bath
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Calibrated micropipettes and tubes
-
Quenching solution (if necessary, e.g., a buffer to neutralize the reaction)
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known initial concentration in the different aqueous buffers to be tested.
-
Incubation: Place the prepared solutions in a temperature-controlled environment (e.g., 25°C, 37°C, 50°C).
-
Time-Point Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. If the reaction is fast, a quenching solution may be needed to stop the degradation.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot.
-
UV-Vis Spectrophotometry: Measure the absorbance at the λmax. This method is suitable if the degradation products do not absorb significantly at this wavelength.
-
HPLC: Use a reverse-phase HPLC method to separate the parent dye from its degradation products and quantify its concentration. This is a more accurate method for complex mixtures.
-
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant and the half-life of the dye under each set of conditions.
Degradation Pathway
The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the sulfatoethylsulfonyl group. Under alkaline conditions, this group is converted to the vinyl sulfone form, which is the reactive species that can form a covalent bond with hydroxyl groups on cellulose. However, in the absence of a substrate, the vinyl sulfone group can react with water to form the less reactive hydroxyethyl sulfone, leading to the inactivation of the dye.
Figure 2: Hydrolysis Pathway of this compound.
Conclusion
The solubility and stability of this compound are critical parameters for its effective use in research and development. While it exhibits good water solubility, its stability is highly dependent on the pH and temperature of the aqueous environment, with significant hydrolysis occurring under alkaline conditions. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability of this compound in their specific buffer systems of interest. This information is essential for ensuring the reproducibility and accuracy of experiments involving this versatile dye.
References
An In-depth Technical Guide to the Anthraquinone Structure of Reactive Blue 19
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and analytical characteristics of C.I. Reactive Blue 19, an anthraquinone-based dye. The document details its chemical structure, properties, synthesis, and analytical methodologies. Furthermore, it explores the potential interactions of its core anthraquinone structure with biological signaling pathways, offering insights for researchers in drug development.
Chemical Identity and Properties
This compound (RB-19), also known by its Colour Index name C.I. 61200, is a synthetic dye characterized by a substituted anthraquinone core.[1] This core structure is responsible for its vibrant blue color and many of its chemical properties. The molecule's reactivity, allowing it to form covalent bonds with substrates like cellulose, is imparted by the vinyl sulfone group, which is often present in its precursor form as a sulfatoethylsulfonyl group.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | disodium;1-amino-9,10-dioxo-4-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-2-anthracenesulfonate | |
| Molecular Formula | C₂₂H₁₆N₂Na₂O₁₁S₃ | [1] |
| Molecular Weight | 626.55 g/mol | [1] |
| CAS Number | 2580-78-1 | [1] |
| Appearance | Dark blue powder | |
| Solubility | Soluble in water | |
| UV-Vis λmax | ~592 nm (Visible), ~285-310 nm (UV) |
Synthesis of this compound
The primary manufacturing method for this compound involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamic acid) with 2-((3-aminophenyl)sulfonyl)ethyl hydrogen sulfate. The reaction is typically carried out in an aqueous medium in the presence of a copper catalyst and a phosphate buffer to maintain the optimal pH for the reaction.
Experimental Protocol: Synthesis
This protocol is a generalized representation based on common industrial practices.
Materials:
-
1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromamic acid)
-
2-((3-aminophenyl)sulfonyl)ethyl hydrogen sulfate
-
Copper (II) sulfate (or other copper catalyst)
-
Sodium dihydrogen phosphate
-
Disodium hydrogen phosphate
-
Sodium chloride
-
Deionized water
Procedure:
-
A solution of 2-((3-aminophenyl)sulfonyl)ethyl hydrogen sulfate is prepared in deionized water.
-
Bromamic acid is added to the solution with stirring to form a suspension.
-
The phosphate buffer components (sodium dihydrogen phosphate and disodium hydrogen phosphate) and the copper catalyst are added to the reaction mixture.
-
The mixture is heated to a specified temperature (e.g., 60-90°C) and maintained for a set period.
-
The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled.
-
The product is precipitated by the addition of sodium chloride (salting out).
-
The precipitated this compound is collected by filtration, washed with a brine solution, and dried.
References
A Serendipitous Discovery: The History of Cibacron Blue F3G-A
An In-depth Technical Guide to the History and Application of Cibacron Blue F3G-A in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the history, mechanism, and practical application of Cibacron Blue F3G-A in protein purification. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biotechnological applications.
Initially synthesized as a textile dye, Cibacron Blue F3G-A's journey into the world of biochemistry was accidental. In the 1960s, researchers were using Blue Dextran, a conjugate of Cibacron Blue F3G-A and a high-molecular-weight dextran polymer, as a void volume marker in size-exclusion chromatography. They observed that certain proteins, particularly those with binding sites for nucleotides like NAD⁺ and ATP, co-eluted with the Blue Dextran. This unexpected interaction hinted at a specific affinity between the dye and these proteins.
Subsequent investigations in the early 1970s confirmed that the dye itself, not the dextran backbone, was responsible for this binding. This led to the development of Cibacron Blue F3G-A immobilized on chromatography matrices, such as Sepharose and agarose, as a powerful and versatile tool for affinity chromatography.[1] The dye's ability to selectively bind a wide range of enzymes, including kinases and dehydrogenases, made it a popular and cost-effective alternative to substrate- or cofactor-based affinity media.[2][3]
The "Pseudo-Affinity" Ligand: Mechanism of Action
Cibacron Blue F3G-A is often referred to as a "pseudo-affinity" ligand because its interaction with proteins is not based on a biological function but rather on its structural resemblance to nucleotide cofactors.[4] The dye's polycyclic aromatic rings and sulfonate groups are thought to mimic the adenine and phosphate moieties of molecules like NAD⁺, NADP⁺, and ATP.[5] This structural mimicry allows it to bind to the nucleotide-binding domains of many enzymes.
The binding is not solely based on this mimicry. A combination of electrostatic, hydrophobic, and hydrogen-bonding interactions contributes to the affinity between the dye and proteins. The specific binding mechanism can vary depending on the protein and the experimental conditions, such as pH and ionic strength. For instance, with serum albumins, the binding is thought to occur at bilirubin and fatty acid binding sites.
Quantitative Analysis of Protein Binding
The binding affinity and capacity of Cibacron Blue F3G-A vary for different proteins and chromatography matrices. The following tables summarize some of the reported quantitative data.
Table 1: Binding Capacity for Human Serum Albumin (HSA)
| Matrix | Binding Capacity | Reference |
| Blue Sepharose High Performance | ~20 mg/mL | |
| Blue Sepharose 6 Fast Flow | >18 mg/mL | |
| Magnetic Silica Particles | 48.6 mg/g | |
| Monosize Poly(glycidyl methacrylate) Beads | 189.8 mg/g |
Table 2: Purification of Various Proteins using Cibacron Blue F3G-A
| Protein | Source | Purification Fold | Yield (%) | Reference |
| NAD(P)H:quinone Reductase | Rat Liver Cytosol | >90% pure in one step | up to 95% | |
| Lactate Dehydrogenase (LDH) | Bovine Heart | 25 | 64 | |
| Glucose-6-Phosphate Dehydrogenase | Not Specified | 200 | 140 | |
| DNA Antibodies | Human SLE Plasma | 50-60 | 30-65 | |
| Interferon | Mammalian Fibroblast | Not specified | Not specified |
Experimental Protocols
Immobilization of Cibacron Blue F3G-A on Agarose/Sepharose
This protocol describes the covalent attachment of Cibacron Blue F3G-A to a hydroxyl-containing matrix like agarose or Sepharose.
-
Preparation of the Matrix: Wash the desired amount of Sepharose or agarose beads with distilled water to remove any preservatives.
-
Activation of the Dye: Dissolve Cibacron Blue F3G-A in a solution of 0.1 M NaOH. The concentration of the dye can be varied to achieve different ligand densities.
-
Coupling Reaction: Mix the activated dye solution with the prepared matrix slurry. The reaction is typically carried out at an elevated temperature (e.g., 80°C) for several hours with gentle stirring.
-
Washing: After the coupling reaction, thoroughly wash the matrix with distilled water, followed by a high salt buffer (e.g., 1 M NaCl) to remove any non-covalently bound dye.
-
Storage: Store the prepared Cibacron Blue-agarose at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).
General Protocol for Protein Purification
This protocol provides a general workflow for purifying a target protein using a Cibacron Blue F3G-A affinity column.
-
Column Packing and Equilibration: Pack a chromatography column with the Cibacron Blue-agarose resin. Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Application: Apply the crude or partially purified protein sample to the column. The flow rate should be slow enough to allow for efficient binding of the target protein.
-
Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein using one of the following methods:
-
Salt Gradient: Apply a linear or step gradient of increasing salt concentration (e.g., 0-1.5 M NaCl or KCl in the binding buffer).
-
pH Change: Change the pH of the elution buffer to disrupt the electrostatic interactions between the protein and the dye.
-
Competitive Elution: Include a competing ligand in the elution buffer, such as NAD⁺ or ATP (typically in the mM range), to specifically displace the target protein.
-
-
Regeneration: After elution, regenerate the column by washing with a high salt buffer, followed by the binding buffer. The column can be reused multiple times.
Protocol for Albumin Removal from Serum
Cibacron Blue F3G-A is highly effective for removing the abundant albumin from serum samples, which can interfere with the detection and analysis of less abundant proteins.
-
Resin Preparation: Use a commercially available Cibacron Blue resin or prepare it as described in section 4.1.
-
Sample Preparation: Dilute the serum sample with a binding buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Binding: Mix the diluted serum with the resin and incubate for a specified time (e.g., 10-30 minutes) to allow for albumin binding. This can be done in a batch format or in a spin column.
-
Separation: Separate the resin with the bound albumin from the rest of the serum proteins by centrifugation or by collecting the flow-through from a spin column. The unbound fraction contains the albumin-depleted serum.
-
Elution (Optional): If desired, the bound albumin can be eluted from the resin using a high salt buffer or a buffer containing a chaotropic agent like sodium thiocyanate.
Visualizations
Logical Relationship of Cibacron Blue F3G-A Binding Mechanism
Caption: Binding mechanism of Cibacron Blue F3G-A to a target protein.
Experimental Workflow for Lactate Dehydrogenase (LDH) Purification and Analysis
Caption: Workflow for LDH purification and subsequent analysis.
Role of Lactate Dehydrogenase (LDH) in the Glycolysis Pathway
Caption: Simplified glycolysis pathway highlighting the role of LDH.
References
Methodological & Application
Application Notes and Protocols for Reactive Blue 19 Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-ligand affinity chromatography is a powerful and versatile protein purification technique that utilizes immobilized synthetic dyes as pseudo-affinity ligands.[1] Among these, Reactive Blue 19, also known as Cibacron Blue F3GA, is a widely used anthraquinone dye that has proven effective for the purification of a broad range of proteins.[2][3][4] Its popularity stems from its affordability, ease of immobilization, high protein-binding capacity, and resistance to chemical and biological degradation.[3]
This compound's ability to bind to a diverse array of proteins is attributed to its structural resemblance to natural biomolecules, such as nucleotide cofactors like NAD+ and NADP+. This makes it particularly effective for purifying enzymes like kinases, dehydrogenases, and other nucleotide-dependent proteins. The binding mechanism is a complex interplay of electrostatic, hydrophobic, charge-transfer, and hydrogen-bonding interactions. The dye's multiple aromatic rings can engage in hydrophobic interactions with non-polar regions of a protein, while its sulfonate groups can form electrostatic bonds with basic amino acid residues like lysine and arginine.
This application note provides detailed protocols for the use of this compound affinity chromatography, including data on binding capacities and elution conditions for various proteins.
Data Presentation
Table 1: Binding Capacity of this compound Media for Selected Proteins
| Protein Target | Matrix | Binding Capacity (mg/mL) | Reference Conditions |
| Human Serum Albumin | Sepharose | ~15-20 | pH 7.0 |
| Lactate Dehydrogenase | Agarose | ~5-10 | pH 7.5 |
| NAD(P)H:quinone reductase | Cibacron Blue F3GA resin | High, enables >90% purity in one step | pH 7.8 |
| Interferon | Poly(HEMA) | High, resulting in 97.6% purity | pH 7.2 |
| Lysozyme | Poly(GMA-co-EDMA) | ~80 | pH 7.0 |
Note: Binding capacities are approximate and can vary significantly based on the matrix, dye concentration, buffer conditions (pH, ionic strength), and the specific protein.
Table 2: Common Elution Strategies for this compound Chromatography
| Elution Method | Principle | Typical Eluent | Target Protein Examples |
| Ionic Strength Gradient | Disrupts electrostatic interactions | 0-2.0 M NaCl or KCl gradient | Serum Albumin, various enzymes |
| pH Shift | Alters the charge state of the protein and/or ligand | Low pH (e.g., 100 mM Glycine, pH 2.5-3.0) or High pH (e.g., 100 mM Glycine-NaOH, pH 10.5) | General purpose, for tightly bound proteins |
| Specific Elution | Competitive displacement by a molecule with higher affinity | 0.1-10 mM NAD+, NADP+, ATP | Dehydrogenases, Kinases, Nucleotide-binding proteins |
| Chaotropic Agents | Disrupts hydrophobic interactions and hydrogen bonds | 3 M KSCN or 3.5 M NaSCN | Tightly bound proteins, may cause denaturation |
Experimental Protocols
Materials and Buffers
-
Resin: this compound immobilized on a support matrix (e.g., Agarose, Sepharose).
-
Chromatography Column: Appropriate size for the resin volume.
-
Peristaltic Pump and Tubing
-
UV Spectrophotometer or Protein Assay Reagents (e.g., Bradford Reagent)
-
Fraction Collector
-
Buffers:
-
Equilibration/Wash Buffer: 20 mM Tris-HCl, pH 7.5. Note: The optimal pH and ionic strength should match the protein solution as closely as possible.
-
Elution Buffer (Ionic Strength): 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5.
-
Elution Buffer (Low pH): 100 mM Glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Regeneration Buffer 1: 2 M NaCl.
-
Regeneration Buffer 2: 100 mM NaOH.
-
Storage Buffer: 20% Ethanol.
-
Protocol 1: Column Packing and Equilibration
-
Create a slurry of the this compound resin in Equilibration Buffer (typically 50% slurry).
-
Degas the slurry under a vacuum to remove air bubbles.
-
Mount the column vertically and close the bottom outlet.
-
Carefully pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles.
-
Open the bottom outlet and allow the column to pack under gravity or with a peristaltic pump at the desired flow rate.
-
Once the bed has packed to a constant height, wash the column with 5-10 column volumes (CV) of Equilibration Buffer until the pH and conductivity of the effluent match the buffer.
Protocol 2: Sample Preparation and Application
-
Clarify the protein sample by centrifugation (e.g., 10,000 x g for 20 minutes) or filtration (0.22 or 0.45 µm filter) to remove particulate matter.
-
If necessary, perform a buffer exchange into the Equilibration Buffer using dialysis or a desalting column. Ensure the pH and ionic strength are compatible with binding.
-
The recommended protein concentration is typically between 1-10 mg/mL. Very low concentrations can sometimes lead to irreversible binding.
-
Load the prepared sample onto the equilibrated column at a controlled flow rate (e.g., 0.5-1.0 mL/min for a 5 mL column).
-
Collect the flow-through fraction for analysis to determine if the target protein has bound to the resin.
Protocol 3: Washing
-
After loading the entire sample, wash the column with 5-10 CV of Equilibration/Wash Buffer.
-
Continue washing until the UV absorbance (at 280 nm) of the effluent returns to baseline, indicating that all non-bound proteins have been removed.
Protocol 4: Elution
Option A: Ionic Strength Gradient Elution
-
Elute the bound protein by applying a linear gradient of 0 to 1.5 M NaCl in the Equilibration Buffer over 10-20 CV.
-
Alternatively, use a step gradient by applying discrete concentrations of NaCl (e.g., 0.5 M, 1.0 M, 1.5 M) for 3-5 CV each.
-
Collect fractions throughout the elution process.
Option B: pH Elution
-
Apply the Low pH Elution Buffer (100 mM Glycine-HCl, pH 2.5) to the column.
-
Immediately neutralize the collected fractions by adding a predetermined volume of Neutralization Buffer (e.g., 1/10th the fraction volume of 1M Tris-HCl, pH 8.5) to prevent protein denaturation.
-
Collect fractions and monitor protein elution by UV absorbance.
Option C: Specific Elution (for Nucleotide-Binding Proteins)
-
Apply Equilibration Buffer containing a specific competitor, such as 1-10 mM NAD+ or ATP.
-
The competitor will displace the target protein from the dye ligand.
-
Collect fractions and monitor protein elution. This method often provides higher specificity.
Protocol 5: Column Regeneration and Storage
-
After elution, wash the column with 3-5 CV of a high salt buffer (e.g., 2 M NaCl) to remove any remaining, tightly bound proteins.
-
For a more stringent cleaning, wash with 3-5 CV of 100 mM NaOH. Caution: Check the manufacturer's instructions for the pH stability of your specific resin.
-
Re-equilibrate the column with 5-10 CV of Equilibration Buffer if it is to be used again immediately.
-
For long-term storage, flush the column with 3-5 CV of 20% ethanol and store at 4°C. Ensure the column is sealed to prevent it from drying out.
Visualizations
Caption: Binding interactions between protein and dye.
Caption: General workflow for chromatography.
Caption: Logic for choosing an elution method.
References
Application Notes and Protocols for Albumin Removal from Serum using Reactive Blue 19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human serum albumin (HSA) is the most abundant protein in serum and plasma, constituting approximately 50-60% of the total protein content.[1][2] This high abundance presents a significant challenge in proteomic studies, as it can mask the detection and analysis of lower-abundance proteins that may serve as critical biomarkers for disease diagnosis, prognosis, and drug development.[2][3] Reactive Blue 19, also known as Cibacron Blue F3G-A, is a synthetic triazine dye widely used for the effective removal of albumin from serum and plasma samples.[2]
These application notes provide detailed protocols and supporting data for the use of this compound affinity chromatography in depleting albumin from serum, thereby enriching for lower-abundance proteins of interest.
Principle of Albumin Removal
This compound acts as a pseudo-affinity ligand, mimicking the structure of biological molecules like NAD+ and bilirubin, which allows it to bind to a variety of proteins, including albumin. The dye is covalently immobilized onto a solid support matrix, such as agarose beads (e.g., Sepharose) or magnetic particles. When a serum sample is passed over this matrix, albumin binds to the immobilized dye through a combination of electrostatic and hydrophobic interactions. Other proteins with little or no affinity for the dye pass through the column and are collected in the flow-through fraction. The bound albumin can then be eluted from the matrix, and the column can be regenerated for subsequent use.
Quantitative Data Summary
The efficiency of albumin removal and the binding capacity of this compound media can vary depending on the specific support matrix and experimental conditions. The following table summarizes key quantitative data from various sources.
| Product/Matrix | Binding Capacity for Human Serum Albumin (HSA) | Albumin Removal Efficiency | Reference(s) |
| HiTrap® Blue HP (1 mL column) | ~20 mg/column | >87% | |
| Blue Sepharose 6 Fast Flow | > 18 mg/mL medium | Not specified | |
| Monosize poly(glycidyl methacrylate) beads | 189.8 mg/g polymer | > 87% | |
| Magnetic microcryogels | 149.25 mg/mL | Not specified | |
| Affi-Gel Blue | Not specified | 96-98% (after 16h) |
Experimental Protocols
Below are detailed protocols for albumin removal using this compound immobilized on a chromatography resin, such as Blue Sepharose or similar products.
Materials and Buffers
-
Binding/Wash Buffer: 20 mM sodium phosphate, pH 7.0 OR 50 mM potassium phosphate, pH 7.0.
-
Elution Buffer: 20 mM sodium phosphate, 2 M NaCl, pH 7.0 OR 50 mM potassium phosphate, 1.5 M KCl, pH 7.0.
-
Regeneration Buffers:
-
High pH Wash: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
Low pH Wash: 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5
-
Strong Cleaning Solution (optional): 6 M guanidine hydrochloride or 0.1 M NaOH.
-
-
Storage Solution: 20% ethanol.
Protocol 1: Albumin Removal using a Pre-packed Column (e.g., HiTrap® Blue HP)
This protocol is suitable for rapid and convenient albumin depletion.
-
Column Preparation:
-
Remove the top cap of the column and then the snap-off end at the outlet.
-
Wash out the storage solution (20% ethanol) with 3-5 column volumes of distilled water.
-
Equilibrate the column with at least 5 column volumes of Binding Buffer. Recommended flow rates are 1 mL/min for a 1 mL column and 5 mL/min for a 5 mL column.
-
-
Sample Application:
-
Prepare the serum sample by centrifuging at 10,000 x g for 10 minutes to remove any particulate matter.
-
Dilute the serum sample with Binding Buffer (e.g., 1:1 or as needed to adjust viscosity and conductivity).
-
Apply the diluted sample to the column using a syringe or a chromatography system. For optimal binding, use a flow rate of 0.2-1 mL/min for a 1 mL column and 0.5-5 mL/min for a 5 mL column.
-
Collect the flow-through fraction. This fraction contains the albumin-depleted serum proteins.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding Buffer to remove any remaining non-bound proteins.
-
Continue to collect the eluate and combine it with the initial flow-through fraction.
-
-
Elution (Optional - for Albumin Recovery):
-
Elute the bound albumin with 5 column volumes of Elution Buffer.
-
Collect the eluate in separate fractions.
-
-
Regeneration:
-
Wash the column with 3-5 column volumes of Binding Buffer.
-
For more rigorous cleaning to remove precipitated proteins or strongly hydrophobic molecules, wash with alternating cycles of high pH and low pH wash buffers. Alternatively, use a strong cleaning solution followed by extensive washing with distilled water and re-equilibration with Binding Buffer.
-
After regeneration, the column is ready for another use.
-
-
Storage:
-
Store the column in 20% ethanol at 2-8 °C.
-
Protocol 2: Batch-wise Albumin Removal
This method is suitable for processing larger sample volumes or when a chromatography system is not available.
-
Resin Preparation:
-
Calculate the required amount of Blue Sepharose resin based on the expected amount of albumin in the sample (refer to the binding capacity in the table above).
-
Wash the resin with 10 bed volumes of distilled water to remove the storage solution.
-
Equilibrate the resin with 5 bed volumes of Binding Buffer.
-
-
Sample Incubation:
-
Prepare the serum sample as described in Protocol 1.
-
Add the equilibrated resin to the diluted serum sample.
-
Incubate at room temperature for a defined period (e.g., 15 minutes to 1 hour, optimization may be required) with gentle end-over-end mixing.
-
-
Separation:
-
Separate the resin from the supernatant by centrifugation at a low speed (e.g., 1000 x g for 2-5 minutes) or by allowing the resin to settle.
-
Carefully collect the supernatant, which contains the albumin-depleted proteins.
-
-
Washing:
-
Wash the resin with 3-5 bed volumes of Binding Buffer.
-
Combine the wash supernatant with the initial supernatant.
-
-
Elution and Regeneration:
-
Follow the same principles as for the column chromatography protocol for elution of bound albumin and regeneration of the resin.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for albumin removal using this compound chromatography.
Principle of Interaction
Caption: Interaction of serum proteins with this compound immobilized on a support matrix.
Concluding Remarks
The use of this compound affinity chromatography is a robust and effective method for the depletion of albumin from serum and plasma, which is a critical step for the discovery and analysis of low-abundance protein biomarkers. The protocols provided herein can be adapted to specific experimental needs. It is important to note that while highly effective for albumin removal, this compound may also bind to other proteins, including some coagulation factors, lipoproteins, and enzymes containing nucleotide-binding sites. Therefore, validation of the depletion process and assessment of non-specific binding are recommended for specific applications.
References
Application Notes: Immobilization of Reactive Blue 19 on Sepharose/Agarose Beads for Affinity Chromatography
References
- 1. Protein purification using immobilised triazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion-exchange properties of Cibacron Blue 3G-A Sepharose (Blue Sepharose) and the interaction of proteins with Cibacron Blue 3G-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 4. agscientific.com [agscientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: A Comparative Analysis of Coomassie Blue and Reactive Dyes for Protein Concentration Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the methodologies for determining protein concentration, with a primary focus on the widely-used Coomassie Blue-based Bradford assay. While direct quantitative protein assays using Reactive Blue 19 are not established in scientific literature, this guide will offer a comparative perspective by exploring the interaction of similar reactive dyes, such as Cibacron Blue, with proteins, primarily in the context of affinity chromatography.
Introduction: The Importance of Accurate Protein Quantification
Accurate determination of protein concentration is a cornerstone of biochemical and pharmaceutical research. It is a critical step in a wide array of applications, from enzymatic assays and electrophoretic analysis to the formulation of therapeutic proteins. The choice of a suitable protein quantification method is paramount and depends on factors such as the nature of the protein, the presence of interfering substances, and the required sensitivity and accuracy.
This guide provides detailed protocols and application notes for the Coomassie Blue (Bradford) assay, a rapid and sensitive colorimetric method. We will also discuss the principles of protein interaction with reactive dyes, offering insights into their applications and limitations in protein analysis.
Coomassie Blue (Bradford) Assay: A Detailed Overview
The Bradford assay is a popular method for protein quantification that relies on the binding of the dye Coomassie Brilliant Blue G-250 to proteins.[1][2] This interaction leads to a shift in the dye's absorption maximum, which can be measured spectrophotometrically to determine protein concentration.[1][2]
Principle of the Bradford Assay
Under acidic conditions, Coomassie Brilliant Blue G-250 exists in a cationic, reddish-brown form with an absorbance maximum at approximately 465 nm.[3] When the dye binds to proteins, primarily through interactions with basic (arginine, lysine, histidine) and aromatic amino acid residues, it is stabilized in its anionic, blue form. This protein-dye complex exhibits a new absorbance maximum at 595 nm. The increase in absorbance at 595 nm is directly proportional to the concentration of the protein in the sample.
dot
Caption: Principle of the Coomassie Blue (Bradford) Assay.
Quantitative Data Summary
The performance of the Bradford assay is summarized in the table below.
| Parameter | Coomassie Blue (Bradford) Assay |
| Detection Range | 1-20 µg/mL (Microplate) 20-200 µg/mL (Cuvette) |
| Wavelength (nm) | 595 |
| Assay Time | ~15 minutes |
| Linearity | Good, but can be non-linear at high concentrations |
| Protein-to-Protein Variation | Moderate |
| Common Interfering Substances | Strong alkaline buffers, detergents (e.g., SDS) |
Experimental Protocols
Herein are detailed protocols for performing the Bradford assay in both microplate and standard cuvette formats.
Bradford Reagent:
-
Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol.
-
Carefully add 100 mL of 85% (w/v) phosphoric acid.
-
Once the dye is completely dissolved, bring the total volume to 1 liter with deionized water.
-
Filter the solution through Whatman No. 1 filter paper.
-
Store the reagent in a dark bottle at room temperature. The reagent is stable for several weeks.
Protein Standard (Bovine Serum Albumin - BSA):
-
Prepare a stock solution of BSA at a concentration of 1 mg/mL in a buffer that is compatible with the Bradford assay (e.g., phosphate-buffered saline).
-
From the stock solution, prepare a series of dilutions ranging from 0.05 mg/mL to 1 mg/mL to generate a standard curve.
dot
Caption: Microplate-based Bradford Assay Workflow.
Procedure:
-
Pipette 20 µL of each protein standard and unknown sample into separate wells of a 96-well microplate. It is recommended to perform each measurement in duplicate or triplicate.
-
Add 200 µL of Bradford reagent to each well.
-
Incubate the plate at room temperature for 5 to 10 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
dot
Caption: Cuvette-based Bradford Assay Workflow.
Procedure:
-
Pipette 100 µL of each protein standard and unknown sample into separate test tubes or cuvettes.
-
Add 1 mL of Bradford reagent to each tube/cuvette and mix well.
-
Incubate at room temperature for 5 to 10 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer, using a blank containing the buffer and the Bradford reagent.
-
Create a standard curve by plotting the absorbance of the standards versus their concentrations.
-
Use the standard curve to determine the concentration of the unknown protein samples.
Reactive Dyes in Protein Analysis: A Comparative Note
While a standardized protein quantification assay using this compound is not documented, other reactive dyes, such as those from the Cibacron family (e.g., Cibacron Blue F3G-A), are known to interact with proteins. However, their primary application is in affinity chromatography rather than direct quantification.
Principle of Reactive Dye-Protein Interaction
Reactive dyes, like Cibacron Blue F3G-A, possess a triazine ring that can form covalent bonds with nucleophilic groups on proteins, such as the amino, hydroxyl, and sulfhydryl groups of certain amino acid residues. This dye also exhibits non-covalent interactions, including electrostatic and hydrophobic interactions, which contribute to its high affinity for a wide range of proteins, particularly those with nucleotide-binding sites.
This strong and specific binding is exploited in affinity chromatography to purify proteins. The dye is immobilized on a solid support, and a protein mixture is passed through. The target protein binds to the dye, while other proteins are washed away. The bound protein can then be eluted by changing the buffer conditions.
Comparison with Coomassie Blue Assay
The following table highlights the key differences between the application of Coomassie Blue in the Bradford assay and reactive dyes like Cibacron Blue in protein analysis.
| Feature | Coomassie Blue (Bradford Assay) | Reactive Dyes (e.g., Cibacron Blue) |
| Primary Application | Protein Quantification | Protein Purification (Affinity Chromatography) |
| Nature of Interaction | Non-covalent (ionic and hydrophobic) | Covalent and non-covalent |
| Outcome | Color change proportional to protein concentration | Selective binding and separation of proteins |
| Methodology | Spectrophotometric measurement of absorbance | Chromatographic separation |
Conclusion
The Coomassie Blue (Bradford) assay remains a robust, rapid, and sensitive method for the routine quantification of protein concentration in a variety of research and development settings. Its simplicity and speed make it an invaluable tool for scientists.
While this compound does not have an established role in protein quantification, the broader class of reactive dyes, exemplified by Cibacron Blue, demonstrates the diverse ways in which dye-protein interactions can be leveraged in biotechnology. Their high-affinity binding is a powerful principle utilized in protein purification. Understanding the distinct mechanisms and applications of these different dye-based methodologies is crucial for selecting the appropriate tool for specific experimental needs. Researchers should always consider the nature of their sample and the downstream application when choosing a protein analysis method.
References
Application Notes and Protocols for the Degradation of Reactive Blue 19 in Textile Dye Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the degradation of Reactive Blue 19 (RB19), a widely used and persistent anthraquinone dye in the textile industry. The following sections summarize quantitative data from various degradation methods, offer step-by-step experimental procedures, and visualize key processes to facilitate research in textile dye effluent treatment.
Overview of this compound Degradation Methods
This compound is known for its complex aromatic structure, making it resistant to conventional wastewater treatment methods.[1] Research has focused on several advanced and biological methods to achieve efficient degradation and mineralization. These include:
-
Advanced Oxidation Processes (AOPs): These methods rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to oxidize and break down the dye molecule.[2] Common AOPs for RB19 degradation include Fenton and photo-Fenton oxidation, ozonation, photocatalysis, and sonolysis.[3][4][5]
-
Biological Methods: These approaches utilize microorganisms or their enzymes to biodegrade the dye. Microbial Fuel Cells (MFCs) and enzymatic degradation using laccase are promising biological strategies.
-
Physical Methods: Adsorption is a common physical method for removing RB19 from aqueous solutions, often using novel adsorbents.
Quantitative Data on RB19 Degradation
The efficiency of various degradation methods for this compound is summarized in the tables below, providing a comparative overview of their performance under optimal conditions.
Table 1: Advanced Oxidation Processes (AOPs) for RB19 Degradation
| Degradation Method | Catalyst/Reagent | Initial Dye Conc. | Optimal pH | Time | Degradation Efficiency (%) | TOC/COD Removal (%) | Reference |
| Fenton | Fe²⁺/H₂O₂ | 2 mg/L | 3 | 10 min | Not specified | Not specified | |
| Photo-Fenton | Fe-SiO₂, hematite, goethite/H₂O₂/UV | Not specified | 3 | 30 min | Not specified | 38.8 - 41.3 (TOC) | |
| Ozonation (Membrane Contactor) | O₃ | 75 mg/L | 11 | 90 min | ~100 | 63 (COD) | |
| UV/H₂O₂ | H₂O₂ | Not specified | Not specified | < 30 min | 100 | Not specified | |
| UV-LED/H₂O₂/TiO₂ | H₂O₂/TiO₂ | 50 ppm | Not specified | 150 min | 98.81 | 86.22 (COD) | |
| Sonocatalysis | CoFe₂O₄@MC/PMS/US | Not specified | 4 | 30 min | 97 | Not specified | |
| Ultrasound-assisted Electrochemical | - | 50 mg/L | 8 | 120 min | 90 | 56 (TOC) | |
| Sonolysis (US/nZVAl) | nanoscale zero-valent aluminum | Not specified | Acidic | 30 min | High | Not specified | |
| Photocatalysis (α-Fe₂O₃/WO₃) | α-Fe₂O₃/WO₃ | Not specified | Not specified | Not specified | High | Not specified | |
| Photocatalysis (TiO₂) | TiO₂ P-25 | Not specified | Acidic or Basic | 120 min | Rapid | Monitored |
Table 2: Biological and Physical Methods for RB19 Degradation
| Degradation Method | Organism/Enzyme/Adsorbent | Initial Dye Conc. | Optimal pH | Time | Degradation Efficiency (%) | Other Metrics | Reference |
| Microbial Fuel Cell (MFC) | Mixed microbial community | 50 mg/L | ~7 | 48 h | 89 | Generates electricity | |
| Microbial Fuel Cell (MFC) | Klebsiella sp. C | 50-800 mg/L | 7 | 24 h | 90 | Current density: 533 mA/m² | |
| Enzymatic (Crude Laccase) | Trametes versicolor | 200 mg/L | 4 | 210 min | 85 | Reduced toxicity | |
| Enzymatic (Immobilized Laccase) | Trametes versicolor | 0.036 mM | 5 | 3 h | 97.5 | Stable for 4 months | |
| Adsorption | Nano-Carbon Material (N-CM) | 10-90 mg/L | Natural | Not specified | 44.19 - 65.63 | Adsorption capacity: 79.54 mg/g | |
| Adsorption | MIL-101 (Cr) MOF | 80-350 mg/L | 7 | Not specified | Not specified | Adsorption capacity: up to 1148 mg/g | |
| Adsorption | Powdered Activated Carbon/Maghemite (MPCs) | 50 mg/L | Not specified | Not specified | 99.93 | Adsorption capacity: 105.5 mg/g |
Experimental Protocols
This section provides detailed methodologies for key experiments in RB19 degradation research.
Protocol for Photocatalytic Degradation using UV-LED/H₂O₂/TiO₂
This protocol is based on the methodology for a hybrid AOP system.
Objective: To degrade RB19 in an aqueous solution using a UV-LED light source in the presence of hydrogen peroxide and a titanium dioxide photocatalyst.
Materials:
-
This compound dye solution (e.g., 50 ppm)
-
Titanium dioxide (TiO₂) nanopowder
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
pH meter
-
Magnetic stirrer and stir bar
-
UV-LED lamp (λmax typically in the UV-A range)
-
Reaction vessel (e.g., beaker)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Dye Solution: Prepare a stock solution of RB19 and dilute it to the desired initial concentration (e.g., 50 ppm) in deionized water.
-
Catalyst Addition: Add the desired amount of TiO₂ catalyst (e.g., 6 g/L) to the RB19 solution.
-
pH Adjustment: Adjust the pH of the solution to the desired level using dilute HCl or NaOH.
-
Dispersion: Place the reaction vessel on a magnetic stirrer and stir the suspension for a period in the dark to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Initiate Reaction: Add the required volume of H₂O₂ solution (e.g., 3%) to the suspension.
-
Photocatalysis: Turn on the UV-LED lamp positioned at a fixed distance above the solution. Start a timer to monitor the reaction time (e.g., up to 150 minutes).
-
Sampling: At regular intervals, withdraw aliquots of the suspension.
-
Sample Preparation for Analysis: Centrifuge or filter the withdrawn samples to remove the TiO₂ particles.
-
Analysis: Measure the absorbance of the supernatant at the maximum wavelength of RB19 (λmax ≈ 592 nm) using a UV-Vis spectrophotometer. The degradation efficiency can be calculated from the change in absorbance.
-
Toxicity Assessment (Optional): The toxicity of the dye solution before and after treatment can be evaluated using bioassays such as the Allium cepa test or brine shrimp lethality test.
Protocol for Biological Degradation in a Microbial Fuel Cell (MFC)
This protocol outlines the general procedure for studying RB19 degradation in a dual-chamber MFC.
Objective: To evaluate the decolorization of RB19 and simultaneous bioelectricity generation using a microbial fuel cell.
Materials:
-
Dual-chamber H-type MFC reactor
-
Anode and cathode electrodes (e.g., carbon felt, graphite)
-
Proton exchange membrane (PEM) or salt bridge
-
External resistor
-
Voltmeter or data acquisition system
-
Anaerobic sludge (inoculum)
-
Anolyte medium containing RB19 (e.g., 50 mg/L) and a carbon source (e.g., glucose)
-
Catholyte solution (e.g., phosphate buffer)
-
Nitrogen gas for sparging
Procedure:
-
MFC Assembly: Assemble the dual-chamber MFC, ensuring the anode and cathode chambers are separated by the PEM or salt bridge. Connect the electrodes to the external resistor.
-
Inoculation and Acclimation: Inoculate the anode chamber with anaerobic sludge. Acclimate the microbial community by feeding it with a medium containing a carbon source and gradually increasing concentrations of RB19 over several weeks.
-
Anode Chamber Operation: Fill the anode chamber with the anolyte medium containing the target concentration of RB19. Sparge with nitrogen gas to maintain anaerobic conditions.
-
Cathode Chamber Operation: Fill the cathode chamber with the catholyte solution. The cathode can be aerated to provide oxygen as the electron acceptor.
-
Data Collection:
-
Voltage: Continuously monitor the voltage across the external resistor using a voltmeter.
-
Decolorization: At regular time intervals, withdraw samples from the anolyte. Centrifuge the samples and measure the absorbance of the supernatant at the λmax of RB19 to determine the decolorization efficiency.
-
-
Analysis:
-
Calculate power density and current density from the voltage and resistance values.
-
Plot decolorization efficiency versus time.
-
Analyze the microbial community composition using techniques like 16S rRNA sequencing.
-
Protocol for Enzymatic Degradation using Laccase
This protocol describes the degradation of RB19 using laccase enzyme.
Objective: To determine the efficiency of laccase in decolorizing an aqueous solution of RB19.
Materials:
-
Laccase enzyme (crude extract or purified)
-
This compound solution (e.g., 200 mg/L)
-
Buffer solution (e.g., citrate-phosphate buffer for pH 4-5)
-
Incubator or water bath with temperature control
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a reaction vessel (e.g., flask or tube), prepare the reaction mixture containing the RB19 solution in the appropriate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a few minutes to allow for temperature equilibration.
-
Enzyme Addition: Initiate the reaction by adding a specific activity of laccase (e.g., 10 U) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the desired reaction time (e.g., 210 minutes).
-
Sampling: At regular intervals, withdraw samples from the reaction mixture.
-
Stop Reaction (if necessary): The reaction can be stopped by heat denaturation of the enzyme or by adding a suitable inhibitor.
-
Analysis: Measure the absorbance of the samples at the λmax of RB19 to determine the extent of decolorization.
-
Toxicity and Byproduct Analysis (Optional): The toxicity of the treated solution can be assessed, and the degradation byproducts can be identified using techniques like GC-MS or LC-MS.
Visualizations: Diagrams of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and degradation pathways.
Caption: General experimental workflow for RB19 degradation studies.
Caption: Generalized pathway for AOP degradation of RB19.
Caption: Logical relationships in an RB19-degrading MFC.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 3. Degradation of this compound (RB19) by a Green Process Based on Peroxymonocarbonate Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient this compound decolorization by the comparison of ozonation membrane contacting process and Fenton oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01871J [pubs.rsc.org]
Application Notes and Protocols for the Preparation of a Reactive Blue 19 Dye-Ligand Column
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and use of a Reactive Blue 19 dye-ligand affinity chromatography column for laboratory-scale protein purification. This compound, also known as Cibacron Blue F3GA, is a synthetic anthraquinone dye widely used as a pseudo-affinity ligand.[1][2][3] Its structure mimics that of nucleotide cofactors such as NAD+ and ATP, making it effective for the purification of a variety of proteins, including dehydrogenases, kinases, and other nucleotide-binding proteins.[1][4] It is also extensively used for the removal of albumin from plasma or serum samples.
This document outlines the necessary materials, detailed experimental protocols for dye immobilization and column packing, and guidelines for column operation and regeneration.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and use of a this compound affinity column. These values are derived from various protocols and may require optimization for specific applications.
Table 1: Dye Immobilization Parameters
| Parameter | Value | Notes |
| Matrix Type | 6% Cross-linked Agarose (e.g., Sepharose CL-6B) | A common and effective support for dye-ligand chromatography. |
| Dye Concentration (for immobilization) | 0-5 mg/mL | The amount of dye bound to the matrix increases with the initial dye concentration. |
| Immobilized Dye Density | ~7 µmol/mL of gel | A typical density for commercially available Blue Sepharose 6 Fast Flow. |
| Reaction Temperature | 60-80°C | Higher temperatures facilitate the covalent coupling of the dye to the matrix. |
| Reaction Time | 3-4 hours | Sufficient time for the coupling reaction to proceed to completion. |
| pH for Immobilization | ~10.0 (alkaline) | An alkaline pH is required for the reaction between the dye and the hydroxyl groups of the agarose matrix. |
Table 2: Column Performance and Operational Parameters
| Parameter | Value | Notes |
| Binding Capacity (for Albumin) | Up to 40 mg/mL of gel | The binding capacity can vary depending on the protein, buffer conditions, and flow rate. |
| Equilibration Buffer | 0.01 M Tris-HCl, pH 7.5-8.0 | The pH and ionic strength should be optimized for the target protein. |
| Elution Buffer | Equilibration buffer + 1.5 M NaCl | A high salt concentration is commonly used to disrupt the ionic interactions between the protein and the dye. Other eluents include pH shifts or the addition of nucleotides/cofactors. |
| Flow Rate | 10-20 cm/h | A lower flow rate can increase the binding of the target protein. |
| Regeneration Solution | 0.1 M Borate, pH 9.8 or 6 M Urea | Used to remove any tightly bound proteins and prepare the column for reuse. |
II. Experimental Protocols
A. Protocol for Immobilization of this compound on Agarose Matrix
This protocol describes the covalent coupling of this compound to a cross-linked agarose matrix.
Materials:
-
6% Cross-linked Agarose (e.g., Sepharose CL-6B)
-
This compound (Cibacron Blue F3GA)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Deionized water
-
Sintered glass funnel
-
Reaction vessel with overhead stirrer and temperature control
Procedure:
-
Matrix Preparation:
-
Wash 100 mL of 6% cross-linked agarose with 10 volumes of deionized water on a sintered glass funnel.
-
Suction dry the gel to obtain a moist cake.
-
-
Dye Solution Preparation:
-
In a separate beaker, dissolve 1 g of this compound in 100 mL of deionized water.
-
Stir until the dye is completely dissolved.
-
-
Coupling Reaction:
-
Transfer the washed agarose gel to the reaction vessel.
-
Add the this compound solution to the gel and stir gently to create a uniform slurry.
-
Add 10 g of NaCl to the slurry and continue stirring.
-
Slowly add 1 M NaOH to the slurry to raise the pH to approximately 11.0.
-
Increase the temperature of the slurry to 60°C and maintain for 3 hours with gentle stirring.
-
-
Washing the Dye-Ligand Gel:
-
After the reaction is complete, cool the slurry to room temperature.
-
Transfer the gel to a sintered glass funnel and wash extensively with deionized water until the filtrate is colorless. This removes any unreacted dye.
-
Wash the gel with 5-10 column volumes of a high ionic strength buffer (e.g., 1 M NaCl in 0.1 M Tris-HCl, pH 8.0) to remove any non-covalently bound dye.
-
Finally, wash the gel with 5-10 column volumes of deionized water.
-
-
Storage:
-
Store the prepared this compound-agarose gel in a 20% ethanol solution at 4°C to prevent microbial growth.
-
B. Protocol for Packing the Chromatography Column
This protocol describes how to pack the prepared dye-ligand gel into a laboratory-scale chromatography column.
Materials:
-
Prepared this compound-agarose gel
-
Chromatography column with adjustable end-pieces
-
De-gassing apparatus (optional, but recommended)
-
Peristaltic pump
-
Equilibration buffer (e.g., 0.01 M Tris-HCl, pH 7.5)
Procedure:
-
De-gas the Gel Slurry:
-
Equilibrate the this compound-agarose gel with the equilibration buffer to create a 50% (v/v) slurry.
-
De-gas the slurry under vacuum for 15-20 minutes to prevent air bubbles from being trapped in the column.
-
-
Prepare the Column:
-
Ensure the column is clean and vertically mounted.
-
Add a small amount of equilibration buffer to the bottom of the column to prevent air from entering the bottom frit.
-
-
Pack the Column:
-
Pour the de-gassed slurry into the column in a single, continuous motion. Avoid introducing air bubbles.
-
Open the column outlet and allow the buffer to drain.
-
As the gel bed settles, continue to add slurry until the desired bed height is reached.
-
Once the bed has settled, attach the top end-piece, ensuring no air is trapped between the end-piece and the top of the gel bed.
-
-
Equilibrate the Column:
-
Connect the column to a peristaltic pump and pump 5-10 column volumes of equilibration buffer through the column at the desired operational flow rate.
-
Monitor the pH and conductivity of the effluent to ensure it matches the equilibration buffer.
-
III. Visualization of Workflows and Concepts
A. Experimental Workflow for Column Preparation and Use
The following diagram illustrates the overall workflow from matrix preparation to protein elution.
Caption: Workflow for preparing and using a this compound column.
B. Logical Relationship of Protein Binding
This diagram shows the principle of how the this compound column separates target proteins from a complex mixture.
Caption: Separation principle of the this compound affinity column.
References
Application Notes and Protocols for Protein Recovery from Reactive Blue 19 Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the composition of elution buffers and detailed protocols for recovering proteins from Reactive Blue 19 affinity chromatography resin. This compound, also known as Cibacron Blue 3G-A, is a versatile synthetic dye ligand used for the purification of a wide range of proteins, including albumin, interferons, dehydrogenases, kinases, and other nucleotide-binding proteins. The interaction between the dye and proteins is complex, involving a combination of electrostatic, hydrophobic, and affinity interactions. Consequently, a variety of elution strategies can be employed to effectively recover the bound protein.
Principles of Elution from this compound Resin
The elution of a target protein from this compound resin is achieved by disrupting the interactions between the protein and the immobilized dye. This can be accomplished through several mechanisms:
-
Increasing Ionic Strength: High salt concentrations compete with the electrostatic interactions between the protein and the dye.
-
Altering pH: Changing the pH of the buffer alters the ionization state of both the protein and the dye, thereby reducing their electrostatic attraction.
-
Utilizing Chaotropic Agents: These agents disrupt the structure of water, weaken hydrophobic interactions, and can denature the protein, leading to its release from the resin.[1]
-
Employing Specific Competitors: Molecules that have a higher affinity for the protein's binding site than the dye can be used for specific elution.
-
Using Organic Solvents: These can reduce the polarity of the buffer and weaken hydrophobic interactions.
The choice of elution strategy depends on the nature of the target protein, its stability, and the desired purity and yield.
Elution Buffer Composition
The following tables summarize various elution buffer compositions for recovering proteins from this compound resin. The optimal composition should be determined empirically for each specific application.
Table 1: High Salt Elution Buffers
High salt elution is a common and generally mild method for disrupting ionic interactions.
| Eluent | Concentration Range | Base Buffer Example | Target Proteins | Notes |
| Sodium Chloride (NaCl) | 1.0 - 2.0 M | 20 mM Tris-HCl, pH 8.0 | General purpose, Albumin, DNA antibodies[2] | Most commonly used salt. A step or linear gradient can be employed.[3][4] |
| Potassium Chloride (KCl) | 1.0 - 2.0 M | 20 mM Tris-HCl, pH 8.0 | General purpose | Alternative to NaCl. |
| Potassium Thiocyanate (KSCN) | up to 2.0 M | 20 mM Tris-HCl, pH 8.0 | Strongly bound proteins | Also acts as a chaotropic agent. |
Table 2: pH Shift Elution Buffers
Altering the pH is an effective strategy, but the stability of the target protein at extreme pH values must be considered.
| Elution Type | pH Range | Buffer System Example | Target Proteins | Notes |
| Low pH | 2.5 - 4.5 | 0.1 M Glycine-HCl or 0.1 M Sodium Acetate | General purpose, Antibodies | Fractions should be neutralized immediately with a buffer like 1 M Tris-HCl, pH 8.5 to prevent protein denaturation. |
| High pH | 8.5 - 11.5 | 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5 or 0.1M Glycine-NaOH, pH 10.5 | General purpose | Can be effective for membrane proteins. |
Table 3: Chaotropic Agent Elution Buffers
Chaotropic agents are potent eluents, particularly for strongly bound proteins, but may cause denaturation.
| Chaotropic Agent | Concentration Range | Base Buffer Example | Target Proteins | Notes |
| Urea | 2 - 8 M | 20 mM Tris-HCl, pH 8.0 | Strongly bound proteins, Inclusion bodies | Can cause carbamylation of proteins. Use freshly prepared solutions. |
| Guanidine Hydrochloride | 2 - 6 M | 20 mM Tris-HCl, pH 8.0 | Strongly bound proteins, Inclusion bodies | A very strong denaturant. |
Table 4: Specific and Other Elution Buffers
These eluents are used for specific applications or to enhance elution efficiency.
| Eluent | Concentration Range | Base Buffer Example | Target Proteins | Notes |
| Nucleotides/Cofactors | 5 - 50 mM | 20 mM Tris-HCl, pH 8.0 | Dehydrogenases, Kinases, Nucleotide-binding proteins | Competes for the binding site, providing specific elution. Examples include NAD+, NADH, ATP. |
| Sodium Octanoate | 20 mM | 10 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5 | Albumin | A specific eluent for albumin. |
| Ethylene Glycol | 20 - 50% (v/v) | High salt or pH shift buffer | Strongly bound proteins, Hydrophobic proteins | Reduces hydrophobic interactions and can improve recovery. |
| Non-ionic Detergents | 0.1 - 1% (v/v) | 20 mM Tris-HCl, pH 8.0 | Membrane proteins, Lipoproteins | Examples include Triton™ X-100 or Tween® 20. |
Experimental Protocols
The following are detailed protocols for the purification of proteins using this compound resin.
Protocol 1: General Protein Purification with High Salt Elution
This protocol is a starting point for the purification of a wide range of proteins.
Materials:
-
This compound Agarose Resin
-
Chromatography Column
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5
-
Elution Buffer: 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5
-
Regeneration Solution 1: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
Regeneration Solution 2: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5
-
Storage Solution: 20% Ethanol
Procedure:
-
Resin Preparation and Column Packing:
-
Prepare a slurry of the this compound resin in Binding Buffer (50% v/v).
-
Gently pour the slurry into the chromatography column, avoiding the introduction of air bubbles.
-
Allow the resin to settle and wash the packed column with 5-10 column volumes (CV) of Binding Buffer.
-
-
Equilibration:
-
Equilibrate the column by washing with 5-10 CV of Binding Buffer at a linear flow rate of 100-150 cm/h.
-
-
Sample Application:
-
Clarify the protein sample by centrifugation or filtration (0.45 µm).
-
Ensure the sample is in a buffer compatible with the Binding Buffer. If necessary, perform a buffer exchange.
-
Apply the sample to the column at a flow rate of 50-100 cm/h.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein with 5-10 CV of Elution Buffer.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Regeneration:
-
Wash the column with 5 CV of Regeneration Solution 1, followed by 5 CV of Regeneration Solution 2. Repeat this cycle 3-4 times.
-
Finally, re-equilibrate the column with 5-10 CV of Binding Buffer.
-
-
Storage:
-
For long-term storage, wash the column with 5 CV of Storage Solution and store at 2-8°C.
-
Protocol 2: Albumin Purification with Specific Elution
This protocol is optimized for the purification of albumin using a specific eluent.
Materials:
-
This compound Agarose Resin
-
Chromatography Column
-
Binding Buffer: 10 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5
-
Elution Buffer: 10 mM Sodium Phosphate, 0.15 M NaCl, 20 mM Sodium Octanoate, pH 7.5
-
Regeneration and Storage Solutions: As in Protocol 1.
Procedure:
-
Resin Preparation, Column Packing, and Equilibration:
-
Follow steps 1 and 2 from Protocol 1, using the Binding Buffer specified for this protocol.
-
-
Sample Application:
-
Prepare the plasma or serum sample by diluting it with an equal volume of Binding Buffer and filtering through a 0.45 µm filter.
-
Apply the prepared sample to the column.
-
-
Washing:
-
Wash the column with 10 CV of Binding Buffer or until the A280 of the effluent is near baseline.
-
-
Elution:
-
Elute the bound albumin with 5-10 CV of Elution Buffer.
-
Collect fractions and identify those containing the purified albumin.
-
-
Regeneration and Storage:
-
Follow steps 6 and 7 from Protocol 1.
-
Visualizations
Experimental Workflow for Protein Purification
Caption: Workflow for protein purification on this compound resin.
Factors Influencing Elution Efficiency
Caption: Key factors affecting protein elution from this compound resin.
References
Troubleshooting & Optimization
Troubleshooting low protein yield in Reactive Blue 19 chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low protein yield and other issues during Reactive Blue 19 affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound chromatography and what types of proteins can it purify?
This compound, also known as Cibacron Blue 3G-A, is a synthetic triazine dye that is immobilized on a chromatography matrix (e.g., agarose) to create an affinity resin. This resin has a broad specificity and can bind a wide variety of proteins, making it a versatile tool for protein purification. The interaction is a combination of electrostatic, hydrophobic, and hydrogen bonding.[1][2]
Proteins that are commonly purified using this method include:
-
Nucleotide-dependent enzymes: Dehydrogenases, kinases, and polymerases often have binding sites for NAD+, ATP, or other nucleotide cofactors that show affinity for the dye's structure.
-
Serum albumin: Human and bovine serum albumin have a strong affinity for this compound.[3][4]
-
Interferons and other plasma proteins. [2]
-
Certain coagulation factors and lipoproteins.
Q2: What are the typical binding and elution conditions for this compound chromatography?
-
Binding: Proteins are typically bound to the this compound resin at a neutral or slightly alkaline pH (e.g., pH 7.0-8.5) and low ionic strength.
-
Elution: Elution can be achieved by:
-
Increasing ionic strength: A linear gradient or step elution with increasing concentrations of a neutral salt (e.g., 0.1 M to 2.0 M NaCl or KCl) is a common method to disrupt electrostatic interactions.
-
Changing pH: Shifting the pH of the elution buffer can alter the charge of the protein and/or the ligand, leading to dissociation.
-
Competitive elution: For nucleotide-dependent enzymes, elution can be performed using a buffer containing the specific nucleotide cofactor (e.g., NAD+, NADH, ATP) that competes with the dye for the protein's binding site.
-
Chaotropic agents: In some cases, chaotropic agents like urea or guanidine hydrochloride can be used for elution, although these will likely denature the protein.
-
Q3: How do I regenerate and store a this compound column?
Proper regeneration and storage are crucial for maintaining the performance and extending the lifespan of your column.
-
Regeneration: A common regeneration protocol involves washing the column with several column volumes of alternating high and low pH buffers. For example:
-
Wash with 3-5 column volumes of a high pH buffer (e.g., 100 mM Tris-HCl, 0.5 M NaCl, pH 8.5).
-
Wash with 3-5 column volumes of a low pH buffer (e.g., 100 mM sodium acetate, 0.5 M NaCl, pH 4.5).
-
Repeat this cycle 2-3 times.
-
Finally, re-equilibrate the column with the binding buffer. For strongly bound hydrophobic proteins or lipids, washing with 70% ethanol or 30% isopropanol may be necessary.
-
-
Storage: For short-term storage, the column can be kept in the binding buffer at 4°C. For long-term storage, it is recommended to store the column in a solution containing an antimicrobial agent, such as 20% ethanol, at 4°C to prevent microbial growth.
Troubleshooting Low Protein Yield
This section addresses specific issues that can lead to low protein yield in a question-and-answer format.
Problem 1: My target protein is not binding to the column.
This is a common issue that can arise from several factors. The following troubleshooting guide will help you identify and resolve the problem.
Troubleshooting Workflow for No/Low Protein Binding
Caption: Troubleshooting workflow for low or no protein binding.
| Potential Cause | Recommended Solution |
| Incorrect Sample Conditions | Ensure your sample's pH and ionic strength are compatible with the binding buffer. Protein precipitation can also prevent binding; consider clarifying your sample by centrifugation or filtration. |
| Inappropriate Binding Buffer | The pH of the binding buffer should be optimal for the interaction between your protein and the resin. Typically, a pH between 7.0 and 8.5 is used. The ionic strength should be low to facilitate electrostatic interactions. |
| Column Issues | The column may be clogged with precipitates from the sample, or the resin may be fouled or degraded from previous uses. Clean the column according to the regeneration protocol or pack a new column. |
| Protein Lacks Affinity | Confirm from literature or preliminary experiments that your protein of interest indeed binds to this compound. |
| Presence of Interfering Substances | High concentrations of salts, detergents, or other molecules in your sample can interfere with binding. Consider a buffer exchange step (e.g., dialysis or desalting column) for your sample before loading. |
Problem 2: My protein binds to the column, but the recovery during elution is low.
If your protein is binding but not eluting efficiently, the elution conditions may be too mild or other interactions might be preventing its release.
Troubleshooting Workflow for Low Elution Recovery
Caption: Troubleshooting workflow for low protein recovery during elution.
| Potential Cause | Recommended Solution |
| Elution Conditions Too Mild | If using a salt gradient, increase the final salt concentration. If using a pH shift, ensure the pH change is significant enough to disrupt the interaction. For competitive elution, increase the concentration of the competitor. A slower flow rate during elution can also improve recovery. |
| Strong Non-Specific Interactions | This compound can have hydrophobic interactions with proteins. Including a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) or ethylene glycol in the elution buffer can help disrupt these interactions. |
| Protein Precipitation on the Column | High concentrations of the eluted protein can sometimes lead to precipitation on the column. Try eluting with a linear gradient instead of a step elution to reduce the protein concentration in the elution fractions. |
| Irreversible Binding | In rare cases, the protein may bind very tightly or irreversibly. This may require harsher elution conditions (e.g., using chaotropic agents), which could denature the protein. |
Experimental Protocols & Data
Protocol 1: Purification of Serum Albumin
This protocol provides a general guideline for the purification of serum albumin from plasma.
Materials:
-
This compound agarose resin
-
Chromatography column
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5
-
Elution Buffer: 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5
-
Regeneration Buffers: 100 mM Tris-HCl, 0.5 M NaCl, pH 8.5 and 100 mM Sodium Acetate, 0.5 M NaCl, pH 4.5
Procedure:
-
Column Packing and Equilibration:
-
Pack the this compound agarose resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
-
-
Sample Preparation and Loading:
-
Clarify the plasma sample by centrifugation or filtration.
-
Buffer exchange the sample into the Binding Buffer.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound albumin with Elution Buffer. Collect fractions and monitor the absorbance at 280 nm.
-
-
Regeneration:
-
Regenerate the column using the alternating high and low pH regeneration buffers.
-
Store the column in 20% ethanol at 4°C.
-
Quantitative Data for Albumin Purification
| Parameter | Value | Reference |
| Binding Capacity | ~16-20 mg human serum albumin / mL of resin | |
| Recovery | >90% | |
| Purity | >95% after a single step |
Protocol 2: Purification of Lactate Dehydrogenase (LDH)
This protocol is adapted for the purification of LDH, a nucleotide-dependent enzyme.
Materials:
-
This compound agarose resin (e.g., Blue Sepharose)
-
Chromatography column
-
Binding Buffer: 50 mM Tris-HCl, pH 7.5
-
Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5
-
Elution Buffer: 50 mM Tris-HCl, 1 mM NADH, 0.5 M NaCl, pH 7.5
Procedure:
-
Column Equilibration: Equilibrate the column with Binding Buffer.
-
Sample Loading: Load the clarified cell lysate containing LDH onto the column.
-
Washing: Wash the column with Binding Buffer followed by Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound LDH with Elution Buffer containing NADH. The NADH will compete with the this compound for the nucleotide-binding site on LDH.
-
Regeneration: Regenerate the column as described in the albumin protocol.
Quantitative Data for LDH Purification
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 3000 | 2 | 100 | 1 |
| Ammonium Sulfate Ppt | 300 | 2400 | 8 | 80 | 4 |
| This compound Column | 15 | 1950 | 130 | 65 | 65 |
Note: The data in this table is illustrative and will vary depending on the source of the enzyme and the specific experimental conditions. A recovery of up to 95% of NAD(P)H:quinone reductase with over 90% purity has been reported in a similar purification scheme.
Signaling Pathways and Logical Relationships
Diagram: Ligand-Protein Interaction in this compound Chromatography
Caption: Interaction mechanism in this compound chromatography.
References
- 1. A general method for fractionation of plasma proteins. Dye-ligand affinity chromatography on immobilized Cibacron blue F3-GA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification by cibacron blue F3GA dye affinity chromatography and comparison of NAD(P)H:quinone reductase (E.C.1.6.99.2) from rat liver cytosol and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification or Removal of Albumin [sigmaaldrich.com]
- 4. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing buffer pH and ionic strength for protein binding to Reactive Blue 19
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer pH and ionic strength for protein binding to Reactive Blue 19 affinity chromatography media.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of protein binding to this compound?
A1: Protein binding to this compound (also known as Cibacron Blue 3G-A or F3G-A) is complex and involves a combination of interactions. The dye's structure includes a negatively charged anthraquinone body and sulfonate groups, which allows for:
-
Ion-Exchange Interactions: The negatively charged sulfonate groups make the resin behave like a cation exchanger, binding positively charged proteins.[1][2]
-
Pseudo-Affinity Interactions: The dye's aromatic structure can mimic the shape of biological molecules like NAD+ and other nucleotide cofactors, allowing it to bind specifically to the active sites of many dehydrogenases, kinases, and other enzymes.[1][3][4]
-
Hydrophobic Interactions: The aromatic rings of the dye can also participate in hydrophobic interactions with proteins.
The dominant mechanism can be modulated by adjusting buffer conditions such as pH and ionic strength.
Q2: What is the generally recommended starting pH for binding a protein to this compound?
A2: The optimal pH is highly dependent on the specific protein's isoelectric point (pI), which is the pH at which the protein has no net electrical charge. For binding based on ion-exchange, a good starting point is to use a buffer with a pH at least 1-1.5 units below the protein's pI. This ensures the protein has a net positive charge, facilitating strong electrostatic interaction with the negatively charged dye. For proteins that bind via pseudo-affinity to a nucleotide-binding site, the optimal pH is often near physiological conditions (pH 7.0-8.0).
Q3: How does ionic strength affect protein binding?
A3: Ionic strength is a critical parameter for controlling both the specificity and strength of binding.
-
Low Ionic Strength: Promotes strong electrostatic interactions. In many cases, the highest binding capacity is achieved in low-salt or salt-free buffers. For example, the adsorption of Human Serum Albumin (HSA) was highest in a salt-free solution.
-
High Ionic Strength: Weakens electrostatic interactions. Salt ions (e.g., Na⁺) compete with the protein for binding to the negatively charged sulfonate groups on the dye, which can reduce or prevent protein binding. This principle is often used to elute the bound protein from the column. Increasing NaCl concentration from 0.1 M to 1.0 M was shown to decrease HSA adsorption by 58.3%.
Troubleshooting Guide
Problem: My target protein does not bind to the this compound resin.
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | The pH of your binding buffer may be too close to or above your protein's isoelectric point (pI), giving it a neutral or net negative charge. Action: If ion-exchange is the desired mechanism, lower the buffer pH to at least 1 unit below the protein's pI to ensure a net positive charge. You may need to perform a pH screening experiment to find the optimal binding conditions. |
| Ionic Strength is Too High | High salt concentrations in your sample or binding buffer will shield the electrostatic interactions required for binding. Action: Desalt your protein sample or dialyze it against a low-ionic-strength binding buffer (e.g., 20-50 mM buffer salt, with no or low additional NaCl). |
| Protein Lacks Affinity | Not all proteins bind to this compound. The protein may lack the specific nucleotide-binding domain or a suitable surface charge distribution for interaction. Action: Confirm from literature if similar proteins bind to this resin. If not, an alternative purification method like ion-exchange, hydrophobic interaction, or a different affinity chromatography resin may be necessary. |
Problem: The majority of my protein is found in the flow-through and wash fractions.
| Possible Cause | Recommended Solution |
| Binding Conditions are Too Stringent | The ionic strength of the binding or wash buffer, while intended to reduce non-specific binding, may be too high, preventing a stable interaction with your target protein. Action: Reduce or remove the salt (e.g., NaCl) from your binding and wash buffers. Alternatively, adjust the pH to be further from the protein's pI to increase its net charge and binding strength. |
| Column is Overloaded | The amount of protein loaded has exceeded the binding capacity of the resin. Action: Reduce the amount of protein loaded onto the column or increase the column volume. |
| Flow Rate is Too High | A high flow rate can reduce the residence time of the protein on the column, preventing efficient binding. Action: Decrease the flow rate during sample application to allow more time for the interaction to occur. |
Problem: Many non-specific proteins are binding to the resin.
| Possible Cause | Recommended Solution |
| Ionic Strength is Too Low | In very low salt conditions, weak, non-specific electrostatic interactions can cause contaminant proteins to bind. Action: Include a low concentration of salt (e.g., 25-100 mM NaCl) in the sample and binding buffer. This can disrupt weak interactions without eluting your target protein. An ionic strength gradient may be required to find the optimal concentration. |
| Non-specific Hydrophobic Interactions | Contaminant proteins may be binding to the aromatic structure of the dye via hydrophobic interactions. Action: Consider adding a non-ionic detergent (e.g., 0.1% Triton X-100) or other additives like glycerol (5-10%) to the binding buffer to disrupt these interactions. |
Quantitative Data Summary
The following tables summarize the general effects of pH and ionic strength on protein binding to this compound.
Table 1: General Effect of Buffer pH on Protein Binding (Ion-Exchange Mechanism)
| Buffer pH vs. Protein pI | Protein Net Charge | Expected Binding to this compound (Negative) |
| pH < pI | Positive | Strong Binding |
| pH = pI | Neutral | Minimal/No Binding |
| pH > pI | Negative | Repulsion / No Binding |
Table 2: Example Effect of Ionic Strength on Human Serum Albumin (HSA) Binding
| NaCl Concentration | Relative Adsorption Capacity | Reference |
| 0 M (Salt-free) | Highest | |
| 0.1 M | Reduced | |
| 0.5 M | Further Reduced | |
| 1.0 M | Decreased by 58.3% compared to 0.1 M |
Visualizations
Caption: A two-phase workflow for systematically optimizing pH and ionic strength.
References
- 1. Ion-exchange properties of Cibacron Blue 3G-A Sepharose (Blue Sepharose) and the interaction of proteins with Cibacron Blue 3G-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatography of plasma proteins on immobilized Cibacron Blue F3-GA. Mechanism of the molecular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for improving elution efficiency from Reactive Blue 19 media
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to improve elution efficiency and overall success when using Reactive Blue 19 affinity media.
Frequently Asked Questions (FAQs)
Q1: What is this compound chromatography and what types of proteins does it bind?
This compound, also known as Cibacron Blue F3G-A, is a synthetic triazine dye used as a ligand in affinity chromatography.[1][2] This technique, called dye-ligand affinity chromatography, is effective for purifying a wide range of proteins.[1][3] this compound primarily binds proteins that have binding sites for nucleotides like NAD+, NADP+, ATP, and other cofactors.[4] This makes it particularly useful for purifying dehydrogenases, kinases, and other nucleotide-binding enzymes. It also exhibits strong, non-specific affinity for albumin, which can be exploited to remove albumin from samples like serum. The binding mechanism can involve a combination of electrostatic and hydrophobic interactions.
Q2: What are the primary strategies for eluting a target protein from this compound media?
There are two main elution strategies: non-specific elution and competitive (or specific) elution.
-
Non-specific Elution: This method disrupts the general interactions between the protein and the dye ligand. It is typically achieved by increasing the ionic strength of the buffer with a high concentration of salt (e.g., 0.5 M to 2.0 M NaCl or KCl) or by changing the pH to alter the charge of the protein or the matrix. This approach is robust but may result in broader elution peaks and lower purity if contaminants have similar binding properties.
-
Competitive Elution: This is a milder and more specific method where a molecule that competes with the target protein for the same binding site on the dye is added to the elution buffer. For nucleotide-binding proteins, this competitor is often the specific cofactor itself (e.g., 5-10 mM NAD+, ATP). This method can yield higher purity but may require optimization of the competitor concentration.
Q3: When should I choose competitive elution over non-specific (high salt) elution?
Choose competitive elution when:
-
Your target protein is sensitive to high salt concentrations or pH changes that could cause denaturation or loss of activity.
-
High purity is the primary goal, as this method specifically displaces the target protein, leaving non-specifically bound impurities on the column.
-
You know the specific cofactor or substrate that binds to your protein.
Choose non-specific elution when:
-
The specific ligand for your protein is unknown, very expensive, or unstable.
-
Your protein is stable in high ionic strength buffers.
-
A rapid, general purification is needed, and subsequent purification steps (like ion exchange or size exclusion) are planned.
-
You need to determine the total binding capacity of the resin, as high salt concentrations tend to elute all bound proteins.
Troubleshooting Guide
This section addresses common problems encountered during elution from this compound media.
Q4: My protein will not elute, or the recovery is very low. What should I do?
Low or no elution is a common issue that can stem from several factors.
-
Problem: Elution conditions are too weak.
-
Solution (Non-specific Elution): The salt concentration in your elution buffer may be insufficient to disrupt the protein-dye interaction. Increase the salt concentration in a stepwise or linear gradient fashion, going up to 2.0 M NaCl or KCl. You can also try altering the pH; increasing the pH often weakens the binding of proteins to the dye.
-
Solution (Competitive Elution): The concentration of the competing ligand may be too low. Increase the concentration of the free ligand (e.g., ATP, NAD+) in the elution buffer. Consider incubating the column with the elution buffer for a short period (e.g., 15-30 minutes) to facilitate dissociation before collecting the eluate.
-
-
Problem: The protein has very strong hydrophobic or non-specific interactions with the resin.
-
Solution: Add agents that reduce non-polar interactions. Try including a non-polar solvent like ethylene glycol (up to 50%) or a low concentration of a non-ionic detergent in the elution buffer. If protein activity is not a concern, a mild chaotropic agent like 1-2 M urea could also be effective.
-
-
Problem: The protein has precipitated on the column.
-
Solution: This can happen if the elution buffer conditions (pH, salt) are unfavorable for your protein's solubility. Try eluting with a gradient instead of a sharp step to minimize osmotic shock. Also, ensure the protein concentration in the loaded sample is not excessively high.
-
Q5: The purity of my eluted protein is low. How can I improve it?
Contaminating proteins co-eluting with your target protein is a common purity issue.
-
Problem: Weakly bound, non-specific proteins are not removed before elution.
-
Solution: Optimize the wash step. Before elution, wash the column with an intermediate salt concentration (e.g., 0.1-0.5 M NaCl), which is strong enough to remove weakly bound contaminants but not so strong that it elutes your target protein. Perform a linear gradient elution first to determine the salt concentration at which your protein elutes; then select a wash buffer with a salt concentration just below that point.
-
-
Problem: Elution conditions are too harsh, causing co-elution.
-
Solution: Switch from a high-salt step elution to a shallow linear gradient elution. This will better resolve proteins that elute at slightly different salt concentrations. If possible, switch to a competitive elution strategy, which is inherently more specific.
-
Q6: My eluted protein is inactive. What could be the cause?
Loss of protein activity is typically due to denaturation during the purification process.
-
Problem: Harsh elution conditions.
-
Solution: High salt concentrations or extreme pH values can denature sensitive proteins. The best solution is to switch to a milder, competitive elution method using a specific ligand at a near-neutral pH. This avoids exposing the protein to harsh chemical environments.
-
-
Problem: Presence of proteases.
-
Solution: Proteases from the initial cell lysate can co-purify and degrade your target protein. Always add a protease inhibitor cocktail to your lysis buffer and keep the sample cold at all stages of the purification process.
-
Data Presentation: Elution Strategies
The choice of eluent is critical for success. The tables below summarize common elution conditions.
Table 1: Comparison of Common Elution Methods
| Elution Method | Eluent Type | Typical Concentration | Mechanism | Advantages | Disadvantages |
| Non-specific | Salt (NaCl, KCl) | 0.2 M - 2.0 M | Disrupts ionic interactions | Universal, cost-effective, removes all bound proteins | Low specificity, risk of protein denaturation |
| Non-specific | pH Change | Shift to pH > 8.0 or < 6.0 | Alters net charge of protein/matrix | Effective when salt is not | Risk of protein denaturation or precipitation |
| Competitive | Nucleotide (ATP, NAD+) | 1 mM - 10 mM | Competes for active site binding | High specificity, mild conditions, high purity | Ligand can be expensive, specific to protein type |
Experimental Protocols
Protocol 1: Optimizing Elution with a Linear Salt Gradient
This protocol is used to determine the optimal salt concentration for eluting your target protein.
-
Equilibration: Equilibrate the this compound column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading: Load your clarified protein sample onto the column at a controlled flow rate (e.g., 10-20 cm/h).
-
Wash: Wash the column with 5-10 CV of binding buffer until the UV (A280) absorbance returns to baseline. This removes unbound proteins.
-
Elution: Elute the bound proteins using a linear gradient over 10-20 CV, from 0% to 100% Elution Buffer (Binding buffer + 2.0 M NaCl).
-
Fraction Collection: Collect fractions (e.g., 1 CV each) throughout the gradient.
-
Analysis: Analyze the fractions for total protein (A280) and for your specific protein of interest (e.g., via SDS-PAGE, Western Blot, or activity assay).
-
Optimization: Identify the salt concentration at which your target protein elutes. For future purifications, you can use a step elution at this concentration for faster processing.
Protocol 2: Competitive Elution with a Specific Ligand
This protocol provides a gentle and specific elution method.
-
Equilibration, Loading, and Washing: Follow steps 1-3 from Protocol 1.
-
Elution: Apply the Elution Buffer (Binding buffer + 5 mM of the competitive ligand, e.g., ATP) to the column.
-
(Optional) Incubation: Stop the flow and allow the column to incubate in the elution buffer for 15-30 minutes to maximize the displacement of the target protein.
-
Fraction Collection: Resume the flow and collect the eluted fractions. Typically, the target protein will elute in a sharp, concentrated peak.
-
Analysis: Analyze the fractions for your protein of interest.
-
Ligand Removal: If necessary, remove the free ligand from your purified protein sample by dialysis or using a desalting column.
References
- 1. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 2. Purification of DNA antibodies using cibacron blue F3GA affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein purification by dye-ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dealing with protein precipitation or aggregation during elution
Welcome to the Technical Support Center. This guide provides troubleshooting strategies and answers to frequently asked questions regarding protein precipitation and aggregation during the elution stage of purification.
Frequently Asked Questions (FAQs)
Issue 1: My protein is precipitating immediately after elution.
Q: What are the common causes of protein precipitation during elution?
A: Protein precipitation during elution is often caused by a combination of factors that disrupt protein stability. The most common culprits include:
-
Suboptimal Buffer Conditions: The pH of the elution buffer might be too close to the protein's isoelectric point (pI), where it has a net charge of zero and is least soluble[1][2][3].
-
High Protein Concentration: As the protein is released from the chromatography resin, it becomes highly concentrated in a small volume, which can promote aggregation[4][5].
-
"pH Shock": In affinity and ion-exchange chromatography, elution is often achieved by a drastic change in pH. This rapid shift can cause localized areas of extreme pH, leading to protein denaturation and precipitation.
-
Removal of a Stabilizing Factor: During size-exclusion chromatography (SEC), a co-factor, salt, or other small molecule that was keeping the protein soluble might be separated from it, leading to precipitation.
-
Temperature: Proteins have optimal temperature ranges for stability. Elution at a non-optimal temperature (either too high or too low) can induce aggregation.
Issue 2: My protein aggregates in a specific type of chromatography.
Q: Why does my protein aggregate during His-tag affinity chromatography elution?
A: Elution in Immobilized Metal Affinity Chromatography (IMAC) typically uses high concentrations of imidazole. High imidazole concentrations can sometimes affect protein stability. Additionally, the high local concentration of the eluted protein is a significant factor. Leached metal ions (e.g., Nickel) from the column can also sometimes promote aggregation.
Q: What causes aggregation during Ion-Exchange Chromatography (IEX)?
A: In IEX, proteins are bound to the resin at low ionic strength and eluted by increasing the salt concentration. The very low salt concentrations required for binding may not be sufficient to keep some proteins soluble. As the protein binds, its local concentration on the resin increases dramatically, which can also trigger aggregation.
Q: My protein precipitates after Size-Exclusion Chromatography (SEC). Why?
A: Precipitation after SEC often occurs because the buffer composition of the mobile phase is not optimal for your protein's stability. The process can separate the protein from stabilizing molecules (like salts, glycerol, or cofactors) that were present in the initial sample buffer, leading to aggregation in the collection tubes.
Issue 3: How can I prevent or resolve this precipitation?
Q: How do I optimize my elution buffer to prevent precipitation?
A: Optimizing your elution buffer is a critical first step. Consider the following adjustments:
-
pH: Ensure the buffer pH is at least one unit away from your protein's pI.
-
Ionic Strength: Adjust the salt concentration (e.g., 150-500 mM NaCl) to minimize electrostatic interactions that can lead to aggregation.
-
Additives: Incorporate stabilizing additives into your elution buffer. A systematic screening of different additives is often necessary to find the optimal conditions.
Q: What are some common additives that can help, and at what concentrations should I use them?
A: Various additives can be used to enhance protein solubility and stability. The optimal choice and concentration depend on the specific protein.
Quantitative Data Summary: Stabilizing Additives
The following table summarizes common additives used to prevent protein aggregation during purification.
| Additive Category | Examples | Typical Concentration | Mechanism of Action | Notes |
| Reducing Agents | Dithiothreitol (DTT), TCEP-HCl | 1-10 mM | Prevents the formation of incorrect intermolecular disulfide bonds by keeping cysteine residues reduced. | DTT and β-mercaptoethanol can be incompatible with IMAC (Ni-NTA) resins at high concentrations. TCEP is a more compatible alternative. |
| Sugars/Polyols | Glycerol, Sucrose, Trehalose, Sorbitol | 10-50% (v/v) for Glycerol; 5-10% (w/v) for sugars | Act as osmolytes and cryoprotectants, stabilizing the protein's native structure through preferential hydration. | Can increase the viscosity of the solution, which may affect chromatography performance. |
| Amino Acids | L-Arginine, L-Glutamate | 50 mM - 2 M | Suppress aggregation by binding to charged and hydrophobic patches on the protein surface, preventing protein-protein interactions. | A combination of L-Arginine and L-Glutamate (e.g., 50 mM each) can be particularly effective. |
| Non-denaturing Detergents | Tween 20, Triton X-100, CHAPS | 0.05-1% (v/v) | Solubilize protein aggregates by interacting with exposed hydrophobic surfaces without denaturing the protein. | May need to be removed for certain downstream applications. Use concentrations at or above the critical micelle concentration (CMC). |
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting protein precipitation during elution.
Caption: A workflow for diagnosing and solving protein precipitation issues.
Causes and Solutions for Protein Aggregation
This diagram illustrates the relationship between common causes of protein aggregation and their corresponding solutions.
Caption: Mapping causes of protein aggregation to effective solutions.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screen
This protocol is designed to rapidly test a variety of buffer conditions to identify the optimal formulation for your protein's solubility and stability.
Objective: To determine the optimal buffer pH, salt concentration, and stabilizing additives for preventing protein precipitation.
Materials:
-
Purified, concentrated protein stock (or cell lysate if troubleshooting early stages).
-
A panel of test buffers with varying pH, salt concentrations (e.g., 50 mM to 1 M NaCl), and additives (e.g., glycerol, L-Arginine, TCEP, Tween 20).
-
Microcentrifuge tubes.
-
Centrifugal filter units (e.g., 100 kDa MWCO, choose a size larger than your protein).
-
SDS-PAGE equipment and reagents.
-
Protein concentration assay kit (e.g., Bradford or BCA).
Methodology:
-
Preparation: Prepare a matrix of test buffers in microcentrifuge tubes. For example, you could test 4 different pH values, 3 different salt concentrations, and 3 different additives, resulting in a comprehensive screen.
-
Dilution: Dilute a small, consistent amount of your concentrated protein sample into each test buffer (e.g., a 1:10 or 1:20 dilution). The final protein concentration should be relevant to the concentration you observe during elution.
-
Incubation: Incubate the samples under conditions that mimic or stress your elution and storage process. This could be 30 minutes at room temperature, overnight at 4°C, or a freeze-thaw cycle.
-
Separation of Soluble and Insoluble Fractions:
-
After incubation, visually inspect each tube for signs of precipitation.
-
Centrifuge all tubes at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C to pellet insoluble aggregates.
-
Carefully collect the supernatant (the soluble fraction) from each tube without disturbing the pellet.
-
-
Analysis:
-
SDS-PAGE: Analyze both the supernatant (soluble) and the resuspended pellet (insoluble) fractions by SDS-PAGE. A good buffer condition will show a strong band for your protein in the soluble fraction and a faint or absent band in the insoluble fraction.
-
Quantitative Analysis: Measure the protein concentration of the soluble fraction using a protein assay. The buffer that results in the highest soluble protein concentration is the most promising.
-
Interpretation:
By comparing the results across the different buffer conditions, you can identify the key factors (pH, ionic strength, specific additives) that are critical for maintaining the solubility of your target protein. The optimal conditions identified in this screen can then be applied to your large-scale purification protocol.
References
Technical Support Center: Reactive Blue 19 Affinity Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Reactive Blue 19 affinity chromatography columns and increase the binding capacity for target proteins.
Frequently Asked Questions (FAQs)
Q1: What is a this compound column and what is it used for?
A this compound column is a form of affinity chromatography media. The synthetic dye, this compound (also known as Cibacron Blue 3G-A), is covalently attached to a solid support matrix, typically cross-linked agarose beads (e.g., Sepharose).[1][2] This dye acts as a pseudo-affinity ligand, mimicking the structure of nucleotide cofactors like NAD⁺ and ATP.[3] Consequently, it is widely used for the purification of a variety of proteins, including dehydrogenases, kinases, interferons, lipoproteins, and albumin.
Q2: How does protein binding to a this compound column work?
Binding is primarily based on the specific affinity of the protein's cofactor binding site for the dye molecule. However, other interactions, such as electrostatic (ionic) and hydrophobic forces, also play a significant role. The sulfonated aromatic rings of the dye can interact with positively charged and non-polar regions on the protein surface. By manipulating buffer conditions like pH and ionic strength, the binding and elution of the target protein can be controlled.
Q3: What is the typical binding capacity of a this compound column?
The binding capacity is highly dependent on the target protein, the specific resin used, and the operating conditions (e.g., flow rate, buffer composition). For a widely used commercial resin like Blue Sepharose 6 Fast Flow, the total binding capacity for Human Serum Albumin (HSA) is typically ≥ 18 mg/mL of resin.
Troubleshooting Guide: Low Binding Capacity
Low binding capacity is a common issue that can often be resolved by optimizing experimental parameters. Use the following guide to troubleshoot and enhance your column's performance.
Problem: Target protein does not bind or binds weakly to the column.
This is often indicated by the presence of the target protein in the flow-through fraction.
Workflow for Troubleshooting Low Binding
Caption: Troubleshooting decision tree for low binding capacity.
Key Parameters to Optimize for Increased Binding Capacity
To maximize the amount of protein bound to your this compound column, systematically optimize the following parameters.
Binding Buffer Conditions (pH and Ionic Strength)
The pH and ionic strength of the sample and binding buffer are critical for effective binding.
-
pH: The optimal pH for binding depends on the specific protein's isoelectric point (pI) and charge distribution. For many proteins, binding is optimal at a neutral or slightly acidic pH (e.g., pH 7.0). Some studies have shown maximum adsorption at more acidic pH values like 5.5. A pH screening from 6.0 to 8.0 is recommended to find the ideal condition for your target protein.
-
Ionic Strength: Binding to this compound often involves electrostatic interactions. Therefore, loading the sample in a low ionic strength buffer is crucial. High salt concentrations (e.g., >100 mM NaCl) will compete with the protein for binding to the dye and reduce capacity. The general principle is low-salt loading and high-salt elution.
Flow Rate
The residence time of the sample on the column directly impacts binding efficiency.
-
Dynamic Binding Capacity (DBC): The amount of protein that binds under specific flow conditions is known as the DBC. The DBC increases as the flow rate decreases because there is more time for the protein molecules to interact with the immobilized dye.
-
Recommendation: Apply the sample at a low flow rate. For example, for Blue Sepharose media, a flow rate between 15 and 30 cm/h is suggested for sample application to achieve optimal results.
Ligand Density
Ligand density—the concentration of this compound dye on the matrix—affects binding capacity.
-
Effect on Capacity: Generally, a higher ligand density leads to a higher binding capacity. However, an excessively high density can cause steric hindrance, preventing proteins from accessing the binding sites. Studies have shown that an intermediate ligand density can provide the optimal binding.
-
Practical Consideration: When purchasing a commercial resin, the ligand density is fixed (e.g., ~7 µmol of dye per mL of resin for Blue Sepharose). This parameter is more relevant when preparing custom affinity media.
Column Regeneration and Cleaning
Incomplete elution and fouling of the column with lipids or precipitated proteins can significantly reduce binding capacity over time.
-
Regeneration: After each run, regenerate the column to remove any reversibly bound material. A common procedure involves washing with alternating high pH (e.g., pH 8.5) and low pH (e.g., pH 4.5) buffers containing 0.5 M NaCl.
-
Cleaning-In-Place (CIP): For heavily contaminated columns, a more stringent CIP protocol is necessary. This involves washing with agents like 0.1-0.5 M NaOH, 70% ethanol, or chaotropic agents like 6 M guanidine hydrochloride to remove denatured proteins and lipids.
Data Summary Tables
Table 1: Influence of Key Parameters on Binding Capacity
| Parameter | Recommended Condition for High Capacity | Rationale |
| pH | Protein-dependent; screen pH 6.0-8.0 | Optimizes the charge interactions between the protein and the anionic dye ligand. |
| Ionic Strength | Low salt (e.g., 20-50 mM buffer) | Minimizes interference with electrostatic interactions required for binding. |
| Flow Rate | Low during sample application (e.g., 15-30 cm/h) | Increases residence time, allowing for maximum protein-ligand interaction and higher dynamic binding capacity. |
| Ligand Density | Intermediate to high (e.g., ~7 µmol/mL) | Provides a sufficient number of binding sites without causing significant steric hindrance. |
| Temperature | 4°C to 40°C | Operating within the recommended temperature range ensures resin and protein stability. |
Table 2: Typical Buffer and Resin Specifications (Example: Blue Sepharose 6 Fast Flow)
| Property | Specification | Reference |
| Matrix | 6% Highly cross-linked agarose | |
| Ligand | Cibacron Blue 3G (this compound) | |
| Ligand Concentration | 6.7 - 7.9 µmol / mL resin | |
| Binding Capacity (HSA) | ≥ 18 mg / mL resin | |
| Binding Buffer Example | 20 mM sodium phosphate, pH 7.0 | |
| Elution Buffer Example | 20 mM sodium phosphate, 2 M NaCl, pH 7.0 | |
| CIP Solution (Proteins) | 0.1 M NaOH | |
| CIP Solution (Lipids) | 70% Ethanol | |
| Storage Solution | 20% Ethanol |
Experimental Protocols
Protocol 1: General Protein Purification Workflow
This protocol outlines the standard steps for purifying a protein using a prepacked this compound column (e.g., HiTrap Blue HP).
Experimental Workflow Diagram
Caption: Standard workflow for protein purification on a this compound column.
Methodology:
-
Buffer Preparation:
-
Binding Buffer: 20 mM sodium phosphate, pH 7.0.
-
Elution Buffer: 20 mM sodium phosphate, 2 M NaCl, pH 7.0.
-
Filter all buffers through a 0.22 µm or 0.45 µm filter before use.
-
-
Column Equilibration:
-
Wash the column with 5-10 column volumes (CV) of distilled water to remove the storage solution (20% ethanol).
-
Equilibrate the column with 5-10 CV of Binding Buffer at the recommended flow rate (e.g., 1 mL/min for a 1 mL column).
-
-
Sample Application:
-
Prepare the sample by buffer exchanging it into the Binding Buffer. Centrifuge or filter (0.45 µm) the sample to remove any precipitates.
-
Load the sample onto the column at a reduced flow rate (e.g., 0.2-1.0 mL/min for a 1 mL column) to maximize binding.
-
-
Wash:
-
Wash the column with 5-10 CV of Binding Buffer until the UV absorbance (A280) returns to baseline, indicating that all non-bound proteins have been washed away.
-
-
Elution:
-
Elute the bound protein by applying the Elution Buffer. This can be done in a single step or using a linear gradient (e.g., 0-100% Elution Buffer over 10-20 CV).
-
Collect fractions and monitor the UV absorbance to identify the peak containing the target protein.
-
-
Regeneration and Storage:
-
After elution, wash the column with 3-5 CV of Binding Buffer.
-
For long-term storage, wash the column with 5 CV of distilled water followed by 5 CV of 20% ethanol and store at 4°C.
-
Protocol 2: Cleaning-In-Place (CIP) for Fouled Columns
This protocol is for intensive cleaning to restore performance to a column that shows high backpressure or significantly reduced binding capacity.
Methodology:
-
Remove Precipitated Proteins:
-
Reverse the flow direction of the column.
-
Wash with 4 CV of 0.1 M NaOH at a low flow rate (e.g., 40 cm/h).
-
Immediately wash with at least 5 CV of sterile, filtered binding buffer until the pH of the effluent is neutral.
-
-
Remove Hydrophobic Proteins and Lipids:
-
Reverse the flow direction.
-
Wash with 3-4 CV of 70% ethanol or 30% isopropanol.
-
Alternatively, wash with a non-ionic detergent (e.g., 0.1% Tween-20) in an acidic or basic solution.
-
Wash immediately with 5 CV of 70% ethanol to remove the detergent, followed by at least 5 CV of sterile, filtered water.
-
-
Re-equilibration:
-
Equilibrate the column with 10 CV of Binding Buffer before the next use.
-
References
Troubleshooting guide for affinity chromatography issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during affinity chromatography experiments. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems effectively.
FAQs and Troubleshooting Guides
Issue 1: Low or No Yield of Target Protein
Question: Why is the yield of my purified protein consistently low, or why am I failing to recover any protein at all?
Low or no yield of the target protein is a frequent problem in affinity chromatography. This can be attributed to a range of factors, from suboptimal protein expression to issues with the chromatography protocol itself. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions
Below is a detailed breakdown of potential causes for low protein yield and the corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Action | Detailed Protocol/Experimental Considerations |
| Poor Protein Expression or Solubility | Verify protein expression levels and solubility. | Protocol: Analyze a small fraction of your cell lysate before and after clarification (centrifugation or filtration) by SDS-PAGE and Western blot using an antibody against the affinity tag. A strong band in the pre-clarified lysate but a weak or absent band in the clarified supernatant suggests the protein is in inclusion bodies.[1] To improve solubility, consider optimizing expression conditions such as lowering the induction temperature (e.g., 18-25°C), reducing the inducer concentration, or using a different expression host or vector. |
| Inaccessible Affinity Tag | The affinity tag may be buried within the protein's three-dimensional structure. | Protocol: Perform a trial purification under denaturing conditions (e.g., using 6 M guanidinium chloride or 8 M urea in the lysis and binding buffers).[2][3] If the protein binds under these conditions, it indicates a hidden tag. Consider re-engineering the protein with a longer, more flexible linker between the protein and the tag, or moving the tag to the other terminus. |
| Incorrect Binding/Elution Buffer Conditions | Suboptimal pH or ionic strength of buffers can prevent effective binding or elution. | Protocol: Ensure the pH of your binding buffer is optimal for the interaction between the tag and the resin (e.g., for His-tags, a pH between 7.0 and 8.0 is typical). Verify the pH after adding all components, as some reagents like imidazole can alter it. For elution, ensure the conditions are sufficient to disrupt the tag-ligand interaction (e.g., high enough imidazole concentration for His-tags, or a sufficiently low pH for Protein A/G). A gradient elution can help determine the optimal elution concentration. |
| Presence of Interfering Agents in the Sample | Chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) can interfere with certain affinity systems like IMAC. | Protocol: If your lysis buffer contains interfering agents, perform a buffer exchange step using a desalting column or dialysis before loading the sample onto the affinity column. Alternatively, use a resin resistant to these agents if available. |
| Column Overloading | The amount of target protein in the lysate exceeds the binding capacity of the resin. | Protocol: Reduce the amount of sample loaded onto the column. Consult the manufacturer's specifications for the binding capacity of your specific resin and adjust your sample load accordingly. You can also increase the column volume. |
| Protein Degradation | Proteases in the cell lysate can degrade the target protein. | Protocol: Add a protease inhibitor cocktail to your lysis buffer. Keep the sample cold at all times (4°C) to minimize protease activity. |
Troubleshooting Workflow: Low/No Protein Yield
References
Validation & Comparative
A Head-to-Head Battle of Blue Dyes: Reactive Blue 19 vs. Cibacron Blue F3G-A for Protein Binding
In the realm of protein purification and analysis, dye-ligand affinity chromatography stands as a robust and versatile technique. Among the plethora of dyes utilized, two prominent anthraquinone-derived compounds, Reactive Blue 19 and Cibacron Blue F3G-A, have garnered significant attention for their ability to selectively bind and purify a wide range of proteins. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal dye for their specific applications.
At a Glance: Chemical Structures
A fundamental understanding of the chemical structures of these dyes is crucial as it dictates their interaction with proteins.
This compound (also known as Remazol Brilliant Blue R) is characterized by a vinyl sulfone reactive group, which allows for covalent attachment to matrices. Its molecular formula is C₂₂H₁₆N₂Na₂O₁₁S₃.
Cibacron Blue F3G-A features a triazine ring system, which is also used for immobilization onto chromatography supports. Its molecular formula is C₂₉H₂₀ClN₇Na₂O₁₁S₃.
Performance in Protein Binding: A Quantitative Comparison
The efficacy of a dye-ligand is primarily assessed by its binding affinity, capacity, and specificity for the target protein. While direct comparative studies are limited, data from various independent investigations provide valuable insights into their respective performances.
| Parameter | This compound | Cibacron Blue F3G-A | Target Protein | Matrix | Reference |
| Binding Capacity | Data not available | ~48.6 mg/g | Human Serum Albumin (HSA) | Magnetic Silica Particles | [1] |
| Binding Affinity (Kd) | Data not available | High Affinity (KA ≥ 106 M) | Troponin-T | Agarose | [2] |
| Binding Capacity | ~61.2 mg/g (adsorption) | Data not available | Not protein-specific (dye removal) | Zein/Nylon Nanofibers |
Note: The binding capacity of this compound on Zein/Nylon Nanofibers is for the removal of the dye from an aqueous solution and not a direct measure of its protein binding capacity in a chromatography setting. Comprehensive quantitative data for this compound in protein binding applications remains less documented in publicly available literature compared to the extensively studied Cibacron Blue F3G-A.
Specificity of Protein Interactions
Cibacron Blue F3G-A is renowned for its remarkable specificity towards proteins that possess a nucleotide-binding fold, such as kinases and dehydrogenases. This pseudo-affinity is attributed to the dye's structure mimicking the conformation of nucleotide cofactors like NAD⁺ and ATP. This property has been widely exploited for the purification of a vast array of enzymes. Furthermore, its strong interaction with serum albumin is a key application, often utilized for the depletion of this highly abundant protein from plasma or serum samples.
This compound , while also used in protein purification, particularly for albumin, has less documented evidence regarding a broad, class-specific affinity akin to Cibacron Blue F3G-A's interaction with nucleotide-binding proteins. Its interactions are generally considered to be a combination of electrostatic and hydrophobic forces.
Experimental Corner: Protocols for Affinity Chromatography
The following are generalized protocols for utilizing this compound and Cibacron Blue F3G-A in affinity chromatography. It is imperative for researchers to optimize these protocols for their specific protein of interest and experimental setup.
Immobilization of the Dye
Both dyes can be covalently attached to a variety of hydroxyl-containing matrices such as agarose or sepharose.
Affinity Chromatography Workflow
The fundamental steps of affinity chromatography are consistent for both dyes.
1. Equilibration:
-
The column containing the immobilized dye is equilibrated with a binding buffer. The pH and ionic strength of this buffer are optimized to promote the binding of the target protein. Typically, a buffer with a pH between 6.0 and 8.0 is used.
2. Sample Loading:
-
The crude protein sample, dissolved in the binding buffer, is loaded onto the column. The flow rate should be slow enough to allow for sufficient interaction time between the protein and the immobilized dye.
3. Washing:
-
The column is washed extensively with the binding buffer to remove any unbound or weakly bound proteins. The wash is typically continued until the absorbance of the effluent at 280 nm returns to baseline.
4. Elution:
-
The bound protein is eluted from the column by changing the buffer conditions. This can be achieved by:
-
Increasing the ionic strength: A linear gradient or a step elution with a high salt concentration (e.g., 0.1-2.0 M NaCl) is commonly used to disrupt electrostatic interactions.
-
Changing the pH: Altering the pH can change the ionization state of the protein or the dye, leading to dissociation.
-
Competitive elution: For proteins that bind to the dye's pseudo-affinity site (e.g., nucleotide-binding proteins and Cibacron Blue F3G-A), elution can be performed by including the free nucleotide (e.g., NAD⁺, ATP) in the elution buffer.
-
Using a chaotropic agent: Agents like urea or guanidine hydrochloride can be used to disrupt hydrophobic interactions, but may lead to protein denaturation.
-
5. Regeneration:
-
After elution, the column is regenerated by washing with high and low pH solutions and/or chaotropic agents to remove any remaining bound molecules. The column is then re-equilibrated with the binding buffer for subsequent use.
Concluding Remarks
Both this compound and Cibacron Blue F3G-A are valuable tools in the protein purification arsenal. Cibacron Blue F3G-A is exceptionally well-characterized, with a wealth of data supporting its high affinity and specificity for a broad range of proteins, particularly those with nucleotide-binding sites. Its use in albumin depletion is a cornerstone of many proteomics workflows.
This compound, while also effective for protein binding, particularly albumin, is less extensively documented in terms of its quantitative binding parameters and broader specificity. For researchers targeting novel proteins or those without a known nucleotide-binding domain, this compound may present a viable alternative, though empirical optimization will be critical.
The choice between these two dyes will ultimately depend on the specific protein of interest, the required purity, and the availability of established protocols. For well-characterized enzymes with nucleotide-binding sites or for robust albumin depletion, Cibacron Blue F3G-A remains the more established and predictable choice. However, the potential of this compound for specific applications should not be overlooked, and further research into its protein binding characteristics is warranted.
References
A Comparative Guide to Protein Purification: Alternatives to Reactive Blue 19
For decades, Reactive Blue 19, also known as Cibacron Blue F3G-A, has been a cornerstone in the field of protein purification. Its ability to selectively bind a wide range of proteins, particularly those with nucleotide-binding sites such as kinases, dehydrogenases, and albumin, has made it a valuable tool for researchers and drug development professionals.[1] However, the landscape of protein purification is ever-evolving, with a growing demand for higher purity, yield, and process efficiency. This has led to the development and refinement of several alternative chromatography techniques that can offer distinct advantages over traditional dye-ligand chromatography.
This guide provides an objective comparison of the performance of this compound with key alternative methods for specific protein purification, supported by experimental data. We will delve into the principles, protocols, and performance metrics of Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), Heparin Affinity Chromatography, and Mixed-Mode Chromatography, offering a comprehensive resource for scientists seeking to optimize their purification strategies.
Performance Comparison: this compound vs. Alternatives
The choice of a purification method is dictated by the specific properties of the target protein and the desired purity and yield. Below is a summary of quantitative data comparing the performance of this compound with its alternatives for the purification of Human Serum Albumin (HSA) and Lactate Dehydrogenase (LDH), two proteins commonly purified using dye-ligand chromatography.
Human Serum Albumin (HSA) Purification
| Purification Method | Resin/Ligand | Binding Capacity (mg/mL) | Purity (%) | Recovery (%) | Source |
| Dye-Ligand | This compound | ~5-15 | >95 | ~80-90 | [2][3] |
| Anion Exchange | DEAE-Cellulose | Variable | >75 | Variable | [4][5] |
| Cation Exchange | CM-Cellulose | Variable | >90 | Variable | |
| Mixed-Mode | Nuvia aPrime 4A | High | >98 | High |
Lactate Dehydrogenase (LDH) Purification
| Purification Method | Resin/Ligand | Purification Fold | Recovery (%) | Source |
| Dye-Ligand | Cibacron Blue 3GA | ~15-25 | ~45-64 | |
| Anion Exchange | DEAE-Sepharose | ~5-10 | High | |
| Biomimetic Dye-Ligand | Mercaptopyruvic acid analog | ~25 | 64 |
In-Depth Look at Alternative Purification Strategies
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates proteins based on their net surface charge. Anion exchangers bind negatively charged proteins, while cation exchangers bind positively charged proteins. The binding is reversible and elution is typically achieved by increasing the salt concentration or changing the pH of the buffer.
Advantages:
-
High binding capacity.
-
Applicable to a wide range of proteins.
-
Cost-effective resins.
Disadvantages:
-
Selectivity is dependent on the protein's isoelectric point (pI) and the buffer pH.
-
May require significant process development to optimize binding and elution conditions.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. Proteins are loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions between the protein and the resin. Elution is achieved by decreasing the salt concentration in a gradient.
Advantages:
-
Orthogonal separation mechanism to IEX and affinity chromatography.
-
Maintains the native structure and biological activity of the protein.
-
Effective for aggregate removal.
Disadvantages:
-
Requires high salt concentrations for binding, which may not be suitable for all proteins.
-
Screening of different resins and salt types may be necessary for optimal separation.
Heparin Affinity Chromatography
Heparin, a highly sulfated glycosaminoglycan, is used as an affinity ligand to purify proteins that have specific heparin-binding domains. This includes a wide range of proteins such as growth factors, coagulation factors, and DNA-binding proteins. Elution is typically achieved by increasing the salt concentration or by using a competing ligand.
Advantages:
-
High specificity for heparin-binding proteins.
-
Can achieve high purification folds in a single step.
Disadvantages:
-
Applicable only to proteins that bind to heparin.
-
Heparin is an animal-derived product, which can be a concern for therapeutic applications.
Mixed-Mode Chromatography
Mixed-mode chromatography utilizes resins with ligands that can participate in multiple types of interactions, most commonly a combination of ion-exchange and hydrophobic interactions. This multi-modal approach can provide unique selectivities and the ability to purify proteins that are difficult to separate by single-mode chromatography.
Advantages:
-
Enhanced selectivity and resolution.
-
Can simplify purification workflows by reducing the number of steps.
-
Tolerant to a wider range of sample conductivities.
Disadvantages:
-
Mechanism of interaction can be complex, making method development more challenging.
-
Resins can be more expensive than traditional IEX or HIC resins.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting purification strategies. Below are representative protocols for each of the discussed alternatives to this compound.
Anion Exchange Chromatography Protocol (e.g., for Albumin)
-
Resin: DEAE-Cellulose or a comparable anion exchange resin.
-
Equilibration Buffer: 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer: 20 mM Tris-HCl, pH 8.0 with a linear gradient of 0-1 M NaCl.
-
Procedure:
-
Pack the column with the anion exchange resin and equilibrate with 5-10 column volumes (CV) of Equilibration Buffer.
-
Load the protein sample, which has been buffer-exchanged into the Equilibration Buffer.
-
Wash the column with 5-10 CV of Equilibration Buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of 0-1 M NaCl in the Equilibration Buffer over 10-20 CV.
-
Collect fractions and analyze for protein concentration and purity (e.g., by SDS-PAGE and UV absorbance at 280 nm).
-
Hydrophobic Interaction Chromatography Protocol (e.g., for a generic protein)
-
Resin: Phenyl Sepharose or a similar HIC resin.
-
Binding Buffer: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Elution Buffer: 20 mM sodium phosphate, pH 7.0.
-
Procedure:
-
Equilibrate the HIC column with 5-10 CV of Binding Buffer.
-
Adjust the protein sample to a final ammonium sulfate concentration of 1.5 M and load it onto the column.
-
Wash the column with 5-10 CV of Binding Buffer.
-
Elute the bound proteins with a decreasing linear gradient of ammonium sulfate (from 1.5 M to 0 M) in 20 mM sodium phosphate, pH 7.0, over 10-20 CV.
-
Collect and analyze fractions.
-
Heparin Affinity Chromatography Protocol (e.g., for a growth factor)
-
Resin: Heparin-Agarose resin.
-
Binding Buffer: 10 mM sodium phosphate, 150 mM NaCl, pH 7.4 (PBS).
-
Elution Buffer: 10 mM sodium phosphate, 1.5 M NaCl, pH 7.4.
-
Procedure:
-
Equilibrate the Heparin-Agarose column with 5-10 CV of Binding Buffer.
-
Load the protein sample onto the column.
-
Wash the column with 5-10 CV of Binding Buffer to remove non-specifically bound proteins.
-
Elute the target protein with a step or linear gradient of NaCl (up to 1.5 M) in the Binding Buffer.
-
Collect and analyze the eluted fractions.
-
Mixed-Mode Chromatography Protocol (e.g., for an antibody)
-
Resin: A mixed-mode resin such as Nuvia aPrime 4A (hydrophobic anion exchanger).
-
Binding Buffer: 50 mM Tris, pH 8.0.
-
Elution Buffer: 50 mM Acetate, pH 4.0.
-
Procedure:
-
Equilibrate the mixed-mode column with 5-10 CV of Binding Buffer.
-
Load the protein sample onto the column.
-
Wash the column with 5-10 CV of Binding Buffer.
-
Elute the bound protein by changing the pH with the Elution Buffer.
-
Collect fractions and immediately neutralize the pH if necessary. Analyze the fractions for purity and yield.
-
Visualizing Purification Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each purification technique.
Caption: Workflow for Ion-Exchange Chromatography.
Caption: Workflow for Hydrophobic Interaction Chromatography.
References
- 1. Protein purification by dye-ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of albumin removal procedures for proteomic analysis of blood plasma. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
A Researcher's Guide to Validating Protein-Dye Interactions: A Comparative Analysis of Surface Plasmon Resonance and Alternative Technologies
For researchers, scientists, and drug development professionals, the precise characterization of protein-dye interactions is a critical step in various applications, from assay development to drug discovery. Surface Plasmon Resonance (SPR) has emerged as a gold-standard, label-free technology for this purpose. This guide provides an objective comparison of SPR with other common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Principles of Protein-Dye Interaction Analysis
The study of protein-dye interactions involves the measurement of binding affinity, kinetics (the rates of association and dissociation), and thermodynamics. These parameters provide a comprehensive understanding of the stability and specificity of the interaction. Several biophysical techniques are available to quantify these interactions, each with its own set of advantages and limitations.
Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach
SPR is an optical technique that measures the binding of an analyte (in this case, a dye) to a ligand (a protein) immobilized on a sensor surface.[1][2] This interaction is detected in real-time as a change in the refractive index at the sensor surface, providing a wealth of information about the binding event.[2]
Advantages of SPR:
-
Label-free detection: Eliminates the need to modify the dye or protein, which can sometimes alter their binding properties.[3]
-
Real-time data: Allows for the determination of both kinetic rates (k_on and k_off) and the equilibrium dissociation constant (K_D).[3]
-
High sensitivity: Can detect a wide range of interactions, from strong to weak binding affinities.
-
Relatively low sample consumption.
Limitations of SPR:
-
Immobilization required: The protein must be immobilized on a sensor chip, which can potentially affect its conformation and activity.
-
Mass sensitivity: The signal is dependent on the molecular weight of the analyte, which can be a limitation for very small dyes.
A Comparative Overview of Analytical Techniques
While SPR is a powerful tool, other techniques offer complementary or alternative approaches to validating protein-dye interactions. The following sections provide a comparison of SPR with Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Bio-Layer Interferometry (BLI).
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) | Bio-Layer Interferometry (BLI) |
| Principle | Change in refractive index upon binding to a sensor surface. | Measures heat changes upon binding in solution. | Change in the polarization of fluorescent light upon binding. | Change in the interference pattern of light reflected from a biosensor tip. |
| Labeling Required | No | No | Yes (dye must be fluorescent) | No |
| Immobilization | Yes (protein is immobilized) | No | No | Yes (protein is immobilized) |
| Key Outputs | K_D, k_on, k_off | K_D, ΔH, ΔS, Stoichiometry (n) | K_D | K_D, k_on, k_off |
| Throughput | Medium to High | Low | High | High |
| Sample Consumption | Low | High | Low | Low |
| Strengths | Real-time kinetics, label-free. | Provides a complete thermodynamic profile. | Homogeneous assay, high throughput. | High throughput, less sensitive to bulk refractive index changes. |
| Weaknesses | Potential for immobilization artifacts, mass sensitivity. | Low throughput, high sample consumption. | Requires a fluorescent dye, potential for interference from colored compounds. | Less sensitive than SPR for small molecules. |
Quantitative Data Comparison
A study comparing the binding of a small molecule inhibitor to a protein target using SPR, ITC, and Microscale Thermophoresis (MST), a technique with principles related to FP, provides valuable insights into the quantitative agreement between these methods.
| Technique | Reported K_D (nM) |
| Surface Plasmon Resonance (SPR) | 3.5 |
| Isothermal Titration Calorimetry (ITC) | 20.5 |
| Microscale Thermophoresis (MST) | ~740 |
This data is from a study on a kinase inhibitor and is presented here as a representative example of the potential variation in determined affinity values between different techniques. The results highlight that while all techniques can provide affinity data, the absolute values can differ, emphasizing the importance of using orthogonal methods for validation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the discussed techniques for the analysis of protein-dye interactions.
Surface Plasmon Resonance (SPR) Experimental Protocol
This protocol outlines the general steps for analyzing a protein-dye interaction using SPR.
-
Immobilization of the Protein: The target protein is covalently coupled to the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
Analyte Preparation: The dye is dissolved in a suitable running buffer at a series of concentrations.
-
Binding Analysis: The dye solutions are injected over the immobilized protein surface, and the change in response units (RU) is monitored in real-time to observe the association phase.
-
Dissociation Analysis: The running buffer is then flowed over the surface to monitor the dissociation of the dye from the protein.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Isothermal Titration Calorimetry (ITC) Experimental Protocol
-
Sample Preparation: The protein and dye are prepared in the exact same buffer to minimize heats of dilution.
-
Loading the Calorimeter: The protein solution is loaded into the sample cell, and the dye solution is loaded into the injection syringe.
-
Titration: The dye solution is injected into the protein solution in a series of small aliquots. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of dye to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (K_D), enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.
Fluorescence Polarization (FP) Experimental Protocol
-
Fluorophore Selection: A suitable fluorescent dye is used as the ligand.
-
Assay Optimization: The concentrations of the protein and the fluorescent dye are optimized to achieve a good signal-to-noise ratio.
-
Binding Assay: The fluorescent dye is mixed with varying concentrations of the protein.
-
Measurement: The fluorescence polarization of each sample is measured using a plate reader equipped with polarizers.
-
Data Analysis: The change in fluorescence polarization is plotted against the protein concentration, and the data is fitted to a binding equation to determine the dissociation constant (K_D).
Bio-Layer Interferometry (BLI) Experimental Protocol
-
Biosensor Preparation: The protein is immobilized onto the surface of a biosensor tip.
-
Baseline Establishment: The biosensor is dipped into the running buffer to establish a stable baseline.
-
Association: The biosensor is then moved to wells containing the dye at different concentrations to measure the association.
-
Dissociation: The biosensor is moved back to the running buffer to measure the dissociation.
-
Data Analysis: The resulting sensorgrams are analyzed using fitting models to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_D).
Choosing the Right Technique
The selection of the most appropriate technique for validating a protein-dye interaction depends on several factors, including the specific research question, the properties of the protein and dye, and the available instrumentation.
Conclusion
The validation of protein-dye interactions is a multifaceted process that can be approached using a variety of powerful biophysical techniques. Surface Plasmon Resonance offers a robust, real-time, and label-free method for detailed kinetic and affinity characterization. However, alternative techniques such as Isothermal Titration Calorimetry, Fluorescence Polarization, and Bio-Layer Interferometry provide valuable and often complementary information. For a comprehensive and reliable characterization of protein-dye binding, the use of orthogonal methods is highly recommended. By carefully considering the experimental requirements and the strengths and weaknesses of each technique, researchers can select the most suitable approach to generate high-quality, reproducible data.
References
A Comparative Guide to Triazine Dyes in Enzyme Purification: Reactive Blue 19 vs. Alternatives
In the realm of biopharmaceutical research and drug development, the purification of enzymes is a critical step. Among the various techniques available, dye-ligand affinity chromatography stands out for its efficiency and cost-effectiveness. Triazine dyes, in particular, have gained widespread use as affinity ligands due to their ability to bind a broad range of proteins and enzymes. This guide provides a detailed comparison of Reactive Blue 19, a prominent triazine dye, with other dyes in its class, supported by experimental data and protocols to aid researchers in selecting the optimal ligand for their specific enzyme purification needs.
Overview of Triazine Dyes in Affinity Chromatography
Triazine dyes are synthetic, water-soluble molecules characterized by a triazine ring. This ring structure allows for their covalent immobilization onto a solid support matrix, such as agarose or sepharose. The dye's chromophore, which contains aromatic rings and sulfonate groups, interacts with proteins through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions. This mimicry of natural biological ligands allows for the selective binding and subsequent elution of target enzymes. Key advantages of using triazine dyes include their low cost, high protein-binding capacity, and stability.
Performance Comparison of Triazine Dyes
The selection of a triazine dye can significantly impact the efficiency of enzyme purification. While this compound (often referred to by its older name, Cibacron Blue 3G-A) is one of the most commonly used, other dyes may offer superior performance for specific applications. The following tables summarize the available comparative data for the purification of several enzymes.
Lactate Dehydrogenase (LDH) Purification
Lactate dehydrogenase is a ubiquitous enzyme often used as a model for protein purification studies. Research has shown that different triazine dyes exhibit varying affinities for LDH, directly impacting purification outcomes.
| Dye Ligand | Binding Affinity/Performance | Purification Factor | Yield (%) | Reference |
| Biomimetic Dye (Cibacron Blue 3GA analogue) | Higher purifying ability compared to non-biomimetic adsorbents. | 25-fold | 64% | [1] |
| Procion Red HE-3B | Significantly higher affinity to LDH compared to Cibacron Blue F3G-A. | Not Reported | Not Reported | [2] |
| Cibacron Blue F3G-A (this compound) | Serves as a baseline for comparison; generally effective. | Not Reported | Not Reported | [1][2] |
Note: Direct side-by-side quantitative comparisons of binding capacity and elution efficiency for LDH with these specific dyes under identical conditions are limited in the reviewed literature. The data presented is a synthesis of available information.
Human Serum Albumin (HSA) and α-Fetoprotein Purification
The purification of proteins from complex sources like human serum highlights the selectivity of different triazine dyes.
| Dye Ligand | Target Protein | Binding Characteristics | Reference |
| Cibacron Blue F3G-A (this compound) | Human α-Fetoprotein | Strongest adsorption among dyes tested. | [3] |
| Procion Red HE-3B | Human α-Fetoprotein | Weaker interaction, useful for negative chromatography. | |
| Cibacron Blue F3G-A (this compound) | Human Serum Albumin | Binds tightly. | |
| Cibacron Brilliant Blue FBR-P | Human Serum Albumin | Binds tightly. | |
| Procion Blue MX-R | Human Serum Albumin | Lower affinity compared to Cibacron Blue F3G-A. |
Experimental Protocols
To facilitate the rational selection of a triazine dye, a generalized experimental protocol for comparing the performance of different dye-ligand affinity matrices is provided below.
I. Immobilization of Triazine Dyes to Agarose Support
This protocol describes the covalent attachment of a monochlorotriazine dye to an agarose matrix.
Materials:
-
Cross-linked agarose beads (e.g., Sepharose CL-6B)
-
Triazine dye (e.g., this compound, Procion Red HE-3B)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Distilled water
-
Reaction vessel with overhead stirrer
Procedure:
-
Swell 10 g of agarose beads in distilled water.
-
Prepare a dye solution by dissolving 0.5 g of the triazine dye in 100 mL of distilled water.
-
Combine the swollen agarose beads and the dye solution in the reaction vessel.
-
Add NaCl to a final concentration of 1 M to facilitate dye binding.
-
Initiate the coupling reaction by adding Na₂CO₃ to a final concentration of 0.1 M, adjusting the pH to approximately 10.5.
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
After the reaction, wash the dye-immobilized agarose beads extensively with distilled water to remove any unbound dye.
-
Store the prepared affinity matrix in a suitable buffer (e.g., phosphate-buffered saline with 0.02% sodium azide) at 4°C.
II. Comparative Evaluation of Dye-Ligand Matrices for Enzyme Purification
This protocol outlines the steps for a small-scale comparative study of different triazine dye matrices for the purification of a target enzyme.
Materials:
-
Prepared dye-ligand agarose matrices (e.g., this compound-Agarose, Procion Red HE-3B-Agarose)
-
Small chromatography columns (e.g., 1 mL bed volume)
-
Crude enzyme extract
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution buffer (e.g., Binding buffer with 1 M NaCl, or a specific substrate/cofactor)
-
Spectrophotometer for protein and enzyme activity assays
-
SDS-PAGE equipment for purity analysis
Procedure:
-
Pack small chromatography columns with each of the different dye-ligand matrices.
-
Equilibrate each column with 5-10 column volumes of binding buffer.
-
Load an equal amount of the crude enzyme extract onto each column. Collect the flow-through fraction.
-
Wash each column with 5-10 column volumes of binding buffer to remove unbound proteins. Collect the wash fractions.
-
Elute the bound enzyme from each column using the elution buffer. Collect the eluate in fractions.
-
Measure the total protein concentration and enzyme activity in the crude extract, flow-through, wash, and elution fractions for each column.
-
Analyze the purity of the eluted enzyme from each column using SDS-PAGE.
-
Calculate the binding capacity, elution efficiency, and purification factor for each dye-ligand matrix to determine the most effective one for your target enzyme.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for comparing triazine dyes in enzyme purification.
Caption: Workflow for comparing triazine dyes.
Dye-Enzyme Interaction: A Conceptual Model
The interaction between a triazine dye and an enzyme is often based on the dye's structural similarity to a natural cofactor or substrate. For many dehydrogenases and kinases, the dye is thought to bind to the nucleotide-binding site.
Caption: Dye mimics a natural cofactor.
Conclusion
This compound is a versatile and effective affinity ligand for the purification of a wide range of enzymes. However, for specific applications, other triazine dyes such as Procion Red HE-3B or custom-designed biomimetic dyes may offer enhanced selectivity and purification efficiency. The choice of dye should be guided by empirical testing. By following the comparative experimental protocol outlined in this guide, researchers can systematically evaluate different triazine dyes and select the optimal ligand to achieve high-purity enzyme preparations essential for their research and development endeavors.
References
- 1. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difference spectroscopic and kinetic studies on the interaction of lactate dehydrogenase with structurally related triazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazine dye binding of human alpha-fetoprotein and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Measuring the Binding Affinity of Reactive Blue 19 using Isothermal Titration Calorimetry and Alternative Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) with alternative spectroscopic techniques for determining the binding affinity of the small molecule dye, Reactive Blue 19, to protein targets. The binding of small molecules to proteins is a critical area of study in drug discovery and molecular biology. Understanding the thermodynamic and kinetic parameters of these interactions is fundamental to elucidating biological function and designing effective therapeutics. This compound, a well-known anthraquinone dye, is often used as a ligand in affinity chromatography and as a model compound for studying protein-ligand interactions, particularly with nucleotide-binding proteins such as dehydrogenases and kinases, as well as serum albumins.
This document presents a detailed comparison of ITC, a direct and label-free method, with two widely used spectroscopic techniques: fluorescence spectroscopy and UV-Visible (UV-Vis) difference spectroscopy. Experimental data, primarily focusing on the interaction with Human Serum Albumin (HSA) and Lactate Dehydrogenase (LDH), are summarized. Detailed experimental protocols for each technique are provided to facilitate the design and execution of binding studies.
Comparison of Techniques for Measuring this compound Binding Affinity
The choice of method for determining the binding affinity of a small molecule like this compound to a protein depends on several factors, including the nature of the interacting molecules, the desired information (thermodynamic vs. kinetic), and the available instrumentation. Below is a comparative summary of Isothermal Titration Calorimetry, Fluorescence Spectroscopy, and UV-Visible Difference Spectroscopy.
| Parameter | Isothermal Titration Calorimetry (ITC) | Fluorescence Spectroscopy | UV-Visible Difference Spectroscopy |
| Principle | Measures the heat released or absorbed upon binding. | Measures changes in the intrinsic fluorescence of the protein (e.g., tryptophan residues) or the fluorescence of the ligand upon binding. | Measures the difference in the absorption spectrum of the protein-ligand complex versus the individual components. |
| Information Obtained | Dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment. | Dissociation constant (Kd) and binding stoichiometry (n). Thermodynamic parameters can be estimated from temperature-dependent studies. | Dissociation constant (Kd) and binding stoichiometry (n). |
| Labeling Requirement | Label-free. | Typically label-free, relying on intrinsic protein fluorescence. Can also use fluorescently labeled components. | Label-free. |
| Sample Consumption | Relatively high (micrograms to milligrams of protein). | Low to moderate. | Moderate. |
| Throughput | Low to medium. | High. | Medium. |
| Strengths | Provides a complete thermodynamic profile of the interaction. Direct measurement of binding. | High sensitivity. Widely available instrumentation. | Simple and widely available instrumentation. |
| Limitations | Requires relatively large amounts of sample. Sensitive to buffer mismatch. | Susceptible to inner filter effects and quenching by other molecules. Indirectly measures binding. | Requires a significant change in the absorption spectrum upon binding. Less sensitive than fluorescence spectroscopy. |
Experimental Data: Binding of Anthraquinone Dyes to Proteins
The following table summarizes representative binding data for the interaction of anthraquinone dyes, including the structurally similar Cibacron Blue F3GA, with Human Serum Albumin (HSA) and Lactate Dehydrogenase (LDH), as determined by ITC and spectroscopic methods. It is important to note that direct comparative studies of this compound binding to a single protein using all three techniques are scarce in the literature. The data presented for Cibacron Blue F3GA with HSA via ITC provides a strong thermodynamic benchmark.
| Ligand | Protein | Method | Dissociation Constant (Kd) | Enthalpy (ΔH) | Stoichiometry (n) | Reference |
| Cibacron Blue F3GA | Human Serum Albumin (HSA) | ITC (High-affinity site) | 118 ± 107 nM | -6.47 ± 0.44 kcal/mol | 2.43 ± 0.50 | [1][2] |
| Cibacron Blue F3GA | Human Serum Albumin (HSA) | ITC (Low-affinity site) | 31.20 ± 18.40 µM | -5.03 ± 0.0386 kcal/mol | 4.61 ± 0.90 | [1][2] |
| NADH | Lactate Dehydrogenase (LDH) | Fluorescence Quenching | Not explicitly stated, but method is described for determining Kd. | Not applicable | n=4 (tetramer) | [3] |
| Procion Red HE-3B | Lactate Dehydrogenase (LDH) | Difference Spectroscopy | Higher affinity than Cibacron Blue F3G-A | Not determined | 1 per subunit |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur when two molecules interact. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.
Materials:
-
Isothermal Titration Calorimeter
-
Purified protein (e.g., Human Serum Albumin or Lactate Dehydrogenase)
-
This compound
-
Binding buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Syringe for injecting the ligand
-
Sample cell
Procedure:
-
Sample Preparation:
-
Prepare a solution of the protein (e.g., 10-50 µM HSA) in the binding buffer.
-
Prepare a solution of this compound (e.g., 100-500 µM) in the exact same binding buffer to avoid heats of dilution.
-
Degas both solutions to prevent bubble formation in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and the injection syringe with the binding buffer.
-
-
Loading the Calorimeter:
-
Load the protein solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the protein solution in the sample cell.
-
Allow the system to reach equilibrium after each injection, and measure the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the Kd, n, and ΔH. The entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)), where Ka = 1/Kd.
-
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used to monitor the binding of a ligand to a protein by observing changes in the protein's intrinsic fluorescence, typically from tryptophan residues.
Materials:
-
Spectrofluorometer
-
Purified protein with intrinsic fluorescence (e.g., HSA or LDH)
-
This compound
-
Binding buffer (e.g., PBS, pH 7.4)
-
Quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein (e.g., 1-5 µM) in the binding buffer.
-
Prepare a concentrated stock solution of this compound in the same buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission wavelength range to scan from 300 nm to 450 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Fluorescence Titration:
-
Place a known volume and concentration of the protein solution in the cuvette and record its fluorescence spectrum.
-
Make successive small additions of the this compound stock solution to the protein solution in the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate before recording the fluorescence spectrum.
-
-
Data Correction and Analysis:
-
Correct the fluorescence intensity for the inner filter effect caused by the absorbance of this compound at the excitation and emission wavelengths.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the ligand concentration.
-
Fit the data to a suitable binding equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to determine the dissociation constant (Kd) and the number of binding sites (n).
-
Caption: Workflow for a fluorescence spectroscopy binding experiment.
UV-Visible Difference Spectroscopy
UV-Vis difference spectroscopy can be employed to study protein-ligand interactions when the binding event causes a change in the absorbance spectrum of either the protein or the ligand.
Materials:
-
Dual-beam UV-Visible spectrophotometer
-
Purified protein (e.g., LDH)
-
This compound
-
Binding buffer (e.g., Tris-HCl, pH 7.5)
-
Matched quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein (e.g., 10-100 µM) in the binding buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Instrument Setup:
-
Set the spectrophotometer to scan a relevant wavelength range (e.g., 300-700 nm for this compound).
-
Use a dual-beam setup to obtain difference spectra.
-
-
Difference Spectra Measurement:
-
Fill both the sample and reference cuvettes with the protein solution at the same concentration and record a baseline.
-
Add a small aliquot of the this compound stock solution to the sample cuvette and an identical volume of buffer to the reference cuvette. Mix and record the difference spectrum.
-
Alternatively, place the protein solution in one cuvette and the ligand solution in another, and place both in the sample beam path. In the reference beam, place cuvettes with protein and buffer, and ligand and buffer separately. The resulting spectrum will show the difference due to the interaction.
-
-
Titration and Data Analysis:
-
Perform a titration by adding increasing concentrations of this compound to the protein solution.
-
Measure the change in absorbance at a wavelength where the difference is maximal.
-
Plot the change in absorbance (ΔA) as a function of the ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd) and the stoichiometry (n).
-
Caption: Workflow for a UV-Visible difference spectroscopy experiment.
Conclusion
Isothermal Titration Calorimetry stands out as the gold standard for a comprehensive thermodynamic characterization of the binding of this compound to its protein targets, providing direct measurement of all binding parameters in a single, label-free experiment. However, the requirement for larger sample quantities may be a limitation. Fluorescence spectroscopy offers a highly sensitive and lower-sample-consumption alternative, particularly when the target protein possesses intrinsic fluorophores like tryptophan. UV-Visible difference spectroscopy, while generally less sensitive, provides a straightforward and accessible method if the binding interaction induces a significant change in the chromophore's absorption spectrum. The choice of the most appropriate technique will ultimately depend on the specific research question, the properties of the protein-ligand system, and the available resources. For a thorough understanding of the binding mechanism, employing a combination of these techniques is often the most powerful approach.
References
A Head-to-Head Comparison: Pre-packed vs. Self-packed Reactive Blue 19 Columns
For researchers and professionals in drug development, affinity chromatography is a cornerstone of protein purification. Among the various affinity ligands, Reactive Blue 19 is valued for its ability to bind a wide range of proteins, including kinases, dehydrogenases, and albumin. A critical decision in designing these purification workflows is the choice between commercially available pre-packed columns and self-packing empty columns with bulk resin. This guide provides an objective comparison of their performance, supported by experimental protocols and data, to inform the best choice for your specific needs.
An improperly packed chromatography column can significantly compromise purification efforts, leading to inefficiencies such as poor, uneven flow, band broadening, and a general loss of resolution.[1] Achieving a uniformly packed bed is crucial for effective and reproducible separations.[1][2]
Performance at a Glance: Pre-packed vs. Self-packed
The primary trade-off between pre-packed and self-packed columns lies in convenience and guaranteed performance versus cost and flexibility. Pre-packed columns offer validated, ready-to-use solutions that ensure high performance and reproducibility, making them ideal for methods development and routine protein purification. Conversely, self-packing can be more economical for large-scale operations but requires significant expertise to achieve consistent results.
| Performance Parameter | Pre-packed Columns | Self-packed Columns | Rationale & Supporting Data |
| Reproducibility | High & Consistent | Operator-Dependent | Pre-packed columns show a column-to-column packing variation of only 10-15%, ensuring run-to-run consistency. Self-packing quality is highly dependent on operator skill and can vary significantly. |
| Efficiency (HETP) | High (Low HETP) | Variable | Pre-packed columns are specified to meet stringent efficiency criteria (e.g., >1800 plates/m). Studies show their efficiency is often equal to or better than self-packed alternatives. A good HETP value is typically two to three times the average particle diameter of the resin. |
| Peak Asymmetry (As) | Typically 0.8 - 1.8 | Variable | Pre-packed columns are tested to ensure peak asymmetry falls within an acceptable range (e.g., 0.80 to 1.80), indicating a well-packed bed. Poorly packed columns can lead to significant peak tailing or fronting. |
| Convenience | High (Ready-to-use) | Low (Requires packing) | Pre-packed columns eliminate the time-consuming steps of column packing, equilibration, and performance testing. |
| Initial Cost | Higher | Lower | The initial investment for a pre-packed column is greater than for an empty column and bulk resin. |
| Long-Term Cost | Application-Dependent | Can be lower at scale | For frequent, large-scale purifications, purchasing bulk resin and self-packing can be more cost-effective. However, this must be weighed against the cost of labor and potential for failed runs due to packing issues. |
| Flexibility & Scalability | Limited to available formats | High | Self-packing allows for complete control over column dimensions (diameter and bed height) and packing conditions, which is advantageous for scaling up purification processes. |
Key Experimental Protocols
To quantitatively assess and compare column performance, the following standardized protocols are essential.
Protocol for Manual Column Packing (Self-packed)
Efficient column packing is critical for achieving optimal separation. This protocol provides a general guideline for packing an affinity chromatography column.
Materials:
-
Empty chromatography column
-
This compound resin slurry
-
Packing buffer (e.g., 20% Ethanol)
-
Peristaltic pump or chromatography system
Procedure:
-
Preparation: Ensure all components, including the column, resin, and buffers, are equilibrated to the temperature at which the purification will be performed. De-gas all solutions to prevent air bubbles from entering the column.
-
Column Assembly: Inspect the column parts and assemble the bottom end-piece. Flush the end-piece with packing buffer to remove any trapped air.
-
Resin Slurry Preparation: Gently resuspend the this compound resin to create a homogeneous slurry. Avoid using magnetic stirrers, which can damage the resin matrix. The recommended slurry percentage is typically 50-70%.
-
Pouring the Slurry: Pour the slurry into the column in a single, continuous motion. To minimize air bubbles, pour it down the side of the column or along a glass rod.
-
Packing the Bed: Immediately fill the remainder of the column with packing buffer. Attach the top adapter and connect the column to a pump. Open the column outlet and begin pumping the packing buffer through the column at a constant flow rate. This should be a flow rate that is higher than what will be used during the separation but does not exceed the maximum pressure limit of the column or resin.
-
Adapter Adjustment: Once the bed has consolidated, stop the pump, close the column outlet, and carefully lower the top adapter to the surface of the packed bed. Ensure no air is trapped between the adapter and the bed surface.
-
Final Equilibration: Connect the column to the chromatography system and equilibrate the column with binding buffer for 3-5 column volumes.
Protocol for Column Efficiency Testing
Column efficiency testing is used to verify the quality of the packing. It is measured by calculating the Height Equivalent to a Theoretical Plate (HETP) and the peak asymmetry factor (As).
Materials:
-
Packed column (pre-packed or self-packed)
-
Equilibration Buffer
-
Tracer substance (e.g., 1% Acetone or 1 M NaCl solution)
-
Chromatography system with a UV detector
Procedure:
-
Equilibration: Equilibrate the column with at least 5 column volumes of buffer at a set flow rate.
-
Sample Injection: Inject a small volume (0.5-2% of the column volume) of the tracer substance.
-
Isocratic Elution: Elute the tracer substance from the column using the equilibration buffer at the same flow rate. Monitor the UV absorbance (e.g., at 280 nm for acetone).
-
Data Analysis: From the resulting chromatogram, determine the retention volume (Ve) and the peak width at half-height (Wh). Calculate the number of theoretical plates (N) and HETP using the following equations:
-
N = 5.54 * (Ve / Wh)²
-
HETP = L / N (where L is the column bed height)
-
-
Asymmetry Calculation (As): Calculate the peak asymmetry factor at 10% of the peak height. A value between 0.8 and 1.8 is generally considered acceptable for a well-packed column.
Protocol for Dynamic Binding Capacity (DBC) Determination
DBC is a key performance metric that measures the amount of target protein a column can bind under specific flow conditions before significant product breakthrough occurs.
Materials:
-
Packed and equilibrated this compound column
-
Binding Buffer
-
Elution Buffer
-
Target protein solution of known concentration
-
Chromatography system with UV detector
Procedure:
-
System Preparation: Prime the chromatography system with binding buffer.
-
Determine 100% Breakthrough: Bypass the column and pump the target protein solution through the system until the UV signal stabilizes. This absorbance value represents 100% breakthrough (Amax).
-
Column Loading: Re-engage the column and load the target protein solution at a defined flow rate (e.g., a residence time of 3-5 minutes is often recommended). Continuously monitor the UV absorbance of the column outlet.
-
Determine Breakthrough Point: "Breakthrough" is the point at which the UV absorbance begins to rise, indicating that the column is saturated and the target protein is flowing through without binding. DBC is typically calculated at 10% breakthrough (QB10).
-
Elution and Regeneration: Once the column is saturated, wash it with binding buffer to remove any unbound protein. Elute the bound protein using the elution buffer and then regenerate the column according to the manufacturer's instructions.
-
Calculation: The DBC is calculated by determining the mass of protein loaded onto the column at the point of 10% breakthrough, divided by the volume of the chromatography resin in the column.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for determining the Dynamic Binding Capacity of a chromatography column.
Caption: Workflow for Dynamic Binding Capacity (DBC) determination.
Conclusion and Recommendations
The choice between pre-packed and self-packed this compound columns depends heavily on the specific application, scale, and available resources.
-
Choose Pre-packed Columns for:
-
High-throughput screening and methods development where reproducibility is paramount.
-
Laboratories where time and convenience are critical factors.
-
Applications requiring validated and certified column performance.
-
-
Choose Self-packed Columns for:
-
Large-scale, routine purifications where the cost of bulk resin is a significant advantage.
-
Processes that require custom column dimensions and scalability not available in pre-packed formats.
-
Laboratories with established expertise and validated protocols for consistent column packing.
-
Ultimately, a well-packed column is fundamental to a successful purification. While pre-packed columns provide a reliable and efficient solution, mastering the art of column packing can offer greater flexibility and cost savings for large-scale biopharmaceutical production.
References
Unveiling the Promiscuity of Reactive Blue 19: A Comparative Guide to its Cross-Reactivity with Diverse Protein Classes
For researchers, scientists, and drug development professionals, understanding the binding characteristics of small molecules is paramount. Reactive Blue 19, a widely utilized anthraquinone dye, is well-known for its ability to interact with a broad spectrum of proteins. This guide provides a comparative analysis of its cross-reactivity, summarizing available quantitative data, detailing experimental protocols to assess these interactions, and visualizing key concepts and workflows.
This compound, also known as Cibacron Blue 3G-A, has a storied history in protein science, primarily as a ligand in affinity chromatography for the purification of enzymes and other proteins. Its ability to bind to a diverse array of unrelated proteins stems from its unique chemical structure, which allows for a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions[1]. This inherent promiscuity, while advantageous for purification, necessitates a thorough understanding of its cross-reactivity, especially when considering its use as a potential therapeutic agent or a specific inhibitor.
Comparative Analysis of Binding Affinity
The interaction of this compound with various protein classes has been documented, though a comprehensive, directly comparative dataset of binding affinities across a wide range of proteins remains elusive in the literature. The dye exhibits a notable affinity for nucleotide-dependent enzymes, such as kinases and dehydrogenases, often by mimicking the binding of natural nucleotide cofactors like NAD+ and ATP[2][3]. Its interaction is not limited to enzymes; it also binds strongly to plasma proteins, with human serum albumin being a prominent example[4].
The following table summarizes the available quantitative data on the binding affinity of this compound with representative proteins from different classes. It is important to note that the binding affinity can be influenced by experimental conditions such as pH and ionic strength.
| Protein Class | Representative Protein | Method | Binding Constant (K_d or K_i) | Reference |
| Kinases | Thylakoid Protein Kinase | Inhibition Assay | 6 - 8 µM (K_i) | [5] |
| Dehydrogenases | Alcohol Dehydrogenase | Affinity Chromatography | Qualitative (Strong Binding) | |
| Lactate Dehydrogenase | Affinity Chromatography | Qualitative (Strong Binding) | ||
| Albumins | Human Serum Albumin | Affinity Chromatography | Qualitative (Strong Binding) |
K_i (Inhibition Constant) is a measure of the concentration of inhibitor required to produce half-maximum inhibition.
Experimental Protocols for Assessing Cross-Reactivity
To facilitate further research into the cross-reactivity of this compound, this section provides detailed methodologies for key experiments used to determine protein-dye binding affinities.
Affinity Chromatography
Affinity chromatography is a foundational technique to qualitatively assess and purify proteins that bind to this compound.
Principle: A protein mixture is passed through a column containing a solid support matrix to which this compound is covalently attached. Proteins with affinity for the dye bind to the column, while others pass through. The bound proteins can then be eluted by changing the buffer conditions (e.g., increasing salt concentration or adding a competing ligand).
Protocol:
-
Matrix Preparation: Swell and pack commercially available this compound-agarose resin into a chromatography column.
-
Equilibration: Equilibrate the column with a binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Application: Load the protein sample onto the column at a flow rate that allows for sufficient interaction time.
-
Washing: Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elution: Elute the bound proteins using an elution buffer. This can be a high-salt buffer (e.g., binding buffer + 1 M NaCl) to disrupt electrostatic interactions, or a buffer containing a competing ligand (e.g., 10 mM NAD+ or ATP for nucleotide-dependent enzymes).
-
Analysis: Analyze the collected fractions using SDS-PAGE and protein concentration assays (e.g., Bradford assay) to identify the bound proteins.
Spectrophotometric Titration
This method allows for the quantitative determination of the dissociation constant (Kd) by monitoring changes in the absorbance spectrum of the dye upon protein binding.
Principle: The binding of a protein to this compound often leads to a shift in the dye's maximum absorbance wavelength or a change in its molar absorptivity. By titrating a fixed concentration of the protein with increasing concentrations of the dye (or vice versa) and measuring the resulting absorbance changes, a binding curve can be generated to calculate the Kd.
Protocol:
-
Reagent Preparation: Prepare stock solutions of the purified protein and this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to scan a wavelength range that covers the absorbance maximum of this compound (around 595-610 nm).
-
Titration: In a cuvette, place a fixed concentration of the protein. Add small aliquots of the this compound stock solution and record the absorbance spectrum after each addition, allowing the system to reach equilibrium.
-
Data Analysis: Plot the change in absorbance at the wavelength of maximum difference against the concentration of this compound. Fit the data to a suitable binding isotherm equation (e.g., the Hill equation) to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions and determining kinetic parameters (association and dissociation rates) and binding affinity (Kd).
Principle: One of the interactants (the "ligand," e.g., the protein) is immobilized on a sensor chip surface. The other interactant (the "analyte," e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Sensor Chip Preparation: Activate a suitable sensor chip (e.g., CM5) and immobilize the purified protein using standard amine coupling chemistry.
-
SPR Measurement:
-
Equilibrate the sensor surface with running buffer (e.g., HBS-EP buffer).
-
Inject a series of concentrations of this compound over the immobilized protein surface and a reference flow cell.
-
Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., the protein) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Protocol:
-
Sample Preparation: Prepare solutions of the purified protein and this compound in the same dialysis buffer to minimize heats of dilution. Degas the solutions before use.
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of injections of the dye into the protein solution while monitoring the heat changes.
-
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of dye to protein. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing Workflows and Interactions
To further clarify the experimental processes and conceptual models, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Protein Purification using this compound Affinity Chromatography.
Caption: Competitive Binding of this compound and a Natural Cofactor to a Protein.
Conclusion
References
- 1. Dye-ligand affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of Cibacron blue F3GA to the flavin and NADH sites in cytochrome b5 reductase. | Semantic Scholar [semanticscholar.org]
- 3. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 4. Binding of phosphofructokinase to filamentous actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive blue 2 is a potent inhibitor of a thylakoid protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Albumin Depletion Kits: The Efficacy of Reactive Blue 19
The overwhelming abundance of albumin in biological fluids, particularly serum and plasma, presents a significant challenge in proteomics research. Comprising 50-70% of the total protein content, albumin can mask the presence of low-abundance proteins that may serve as critical biomarkers for disease diagnosis and drug development.[1] Consequently, the depletion of albumin is a crucial step to enhance the detection and analysis of the broader proteome.[2]
This guide provides an objective comparison of albumin depletion methods, with a focus on the efficacy of Reactive Blue 19-based affinity chromatography. We will explore its performance against other common techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their analytical needs.
The Principle of this compound
This compound, also known as Cibacron Blue F3G-A, is a triazine dye widely used for protein purification.[2] Its chemical structure allows it to bind with high affinity to the nucleotide-binding domains of many proteins. Albumin, being a major transport protein with multiple ligand-binding sites, interacts strongly with immobilized Cibacron Blue.[2] This interaction forms the basis of dye-ligand affinity chromatography for albumin depletion. Kits utilizing this principle typically consist of this compound dye conjugated to an agarose or other solid-phase matrix, often in a spin column format for ease of use.[3]
Alternative Albumin Depletion Strategies
While this compound is a popular choice, several alternative methods are available, each with distinct advantages and disadvantages.
-
Immunoaffinity Depletion: This highly specific method uses antibodies targeting human serum albumin (anti-HSA) immobilized on a solid support (e.g., beads, columns). It is considered one of the most effective methods for specific albumin removal. Many commercial kits combine anti-HSA with anti-IgG antibodies (often using Protein A/G) to simultaneously remove the two most abundant proteins.
-
Physicochemical Precipitation: Techniques such as trichloroacetic acid (TCA)/acetone precipitation and ammonium sulfate fractionation alter protein solubility to separate albumin from other proteins. For instance, the complex formed between albumin and TCA is soluble in organic solvents like acetone, while other proteins precipitate. These methods are generally inexpensive but can suffer from lower specificity and potential co-precipitation of other proteins.
-
Combinatorial Peptide Ligand Libraries: This technique uses a vast library of different hexapeptides bound to a resin. It captures a broad range of proteins, effectively compressing the dynamic range of protein concentrations rather than just removing albumin. This allows for the enrichment of low-abundance proteins.
Performance Comparison of Depletion Methods
The choice of a depletion strategy depends on factors like depletion efficiency, specificity, reproducibility, and cost. The following table summarizes quantitative data from various studies comparing different depletion methods.
| Depletion Method/Kit | Principle | Albumin Depletion Efficiency | Co-depletion of IgG | Key Findings & Considerations |
| This compound / Cibacron Blue Kits | Dye-Ligand Affinity | 77% to ~98% | Varies; often combined with Protein A/G for IgG removal | Cost-effective and efficient, but may exhibit non-specific binding, leading to the loss of some low-abundance proteins. Performance can be less efficient than top immunoaffinity kits. |
| ProteoPrep® Blue Albumin and IgG Depletion Kit (Sigma) | Dye-Ligand & Protein G | Lower than leading immunoaffinity columns | Yes | A convenient combination for removing both albumin and IgG. |
| Immunoaffinity Kits (Anti-HSA) | Antibody-Antigen | >97% to >98% | Varies; often combined with anti-IgG | High specificity and efficiency. Considered a gold standard but is generally more expensive than dye-based methods. |
| ProteaPrep HSA/IgG Column | Immunoaffinity | ≥97% | Yes | Demonstrated high efficiency and reproducibility for both serum and cerebrospinal fluid (CSF). |
| Ammonium Sulfate Precipitation | Salting Out | Variable; effective at certain concentrations | Can be fractionated | Inexpensive method, but may lead to protein denaturation and co-precipitation. Less specific than affinity methods. |
| TCA/Acetone Precipitation | Organic Solvent Precipitation | Effective | Can remove other proteins as well | A good approach for removing albumin, but can lead to the non-specific removal of other proteins. |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key depletion techniques.
Protocol 1: this compound Spin Column Depletion
This protocol is a generalized procedure based on commercial spin-column kits.
-
Column Preparation: Place a spin column into a collection tube. Centrifuge for 1 minute at ~1,500 x g to remove the storage buffer.
-
Equilibration: Add 200-400 µL of Binding/Wash Buffer to the column. Centrifuge for 1 minute. Discard the flow-through and repeat this step two more times.
-
Sample Loading: Place the column in a new collection tube. Apply 25-100 µL of the serum sample to the center of the resin bed.
-
Binding Incubation: Incubate the sample with the resin for 2-30 minutes at room temperature (incubation times vary by manufacturer) to allow for albumin binding.
-
Collect Depleted Sample: Centrifuge for 1 minute at ~1,500 x g. The flow-through contains the albumin-depleted protein fraction.
-
(Optional) Washing: To maximize the recovery of the depleted fraction, additional washes with the Binding/Wash Buffer can be performed, and the flow-through collected.
-
Elution (Optional): To recover the bound albumin, an elution buffer is added to the column, incubated, and then centrifuged to collect the eluate.
Protocol 2: Immunoaffinity Depletion with Magnetic Beads
This protocol is generalized from methods using anti-HSA antibody-conjugated magnetic beads.
-
Bead Preparation: Resuspend the magnetic beads. Pipette the required volume into a microcentrifuge tube, place it on a magnetic stand, and discard the storage buffer.
-
Washing: Wash the beads twice with 500 µL of PBS, using the magnetic stand to separate the beads from the buffer.
-
Sample Preparation: Dilute the serum sample (e.g., 25 µL of serum in 75 µL of PBS).
-
Binding: Add the diluted serum to the washed beads. Incubate for 60 minutes at room temperature with continuous mixing.
-
Collect Depleted Sample: Place the tube on the magnetic stand. The supernatant is the albumin-depleted fraction. Transfer it to a new tube.
-
Recovery Wash: To maximize recovery, wash the beads with PBS and add the supernatant to the previously collected depleted fraction.
Comparison of Depletion Strategies
The fundamental principles of the primary depletion strategies dictate their specificity, cost, and potential for non-specific protein loss.
References
Safety Operating Guide
Proper Disposal of Reactive Blue 19: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Reactive Blue 19 is paramount in a laboratory setting. This guide provides detailed procedural information for the proper handling and disposal of this common anthraquinone dye, supporting a culture of safety and environmental responsibility.
This compound (CAS 2580-78-1), a vinyl sulfone reactive dye, is widely used in various research and industrial applications.[1][2][3] Due to its persistence and potential environmental impact, proper disposal is crucial. This document outlines several effective methods for the treatment and disposal of this compound waste, with a focus on laboratory-scale procedures.
Immediate Safety Precautions
Before initiating any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Disposal Procedures: From Simple Neutralization to Complete Degradation
The choice of disposal method depends on the volume and concentration of the waste, as well as the available laboratory facilities.
For small quantities of dilute this compound solutions, hydrolysis of the reactive vinyl sulfone group can be an effective first step to inactivate the dye's ability to covalently bond with cellulosic materials. This process converts the reactive dye into a less reactive hydroxyethylsulfone derivative.
Experimental Protocol for Hydrolysis:
-
Alkaline Adjustment: In a designated chemical waste container, adjust the pH of the this compound solution to between 10.5 and 11.5 using sodium carbonate.
-
Heating (Optional but Recommended): Gently heat the solution to approximately 60°C to accelerate the hydrolysis reaction.
-
Reaction Time: Allow the solution to react for at least one hour. The color will likely persist, but the dye's reactivity will be significantly reduced.
-
Neutralization: After hydrolysis, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid or acetic acid).
-
Final Disposal: The neutralized, hydrolyzed dye solution should be disposed of as chemical waste according to your institution's guidelines. Do not pour down the drain unless explicitly permitted by your local regulations for treated dye waste.
For more concentrated waste streams or when complete mineralization (degradation to carbon dioxide, water, and inorganic salts) is desired, Advanced Oxidation Processes (AOPs) are highly effective. These methods generate highly reactive hydroxyl radicals (•OH) that can break down the complex aromatic structure of the dye.
Here are protocols for several common AOPs applicable to this compound:
1. Fenton's Oxidation
This method uses ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals.
Experimental Protocol:
-
pH Adjustment: Adjust the pH of the this compound solution to approximately 3.0 using dilute sulfuric acid. This is the optimal pH for the Fenton reaction.
-
Addition of Ferrous Sulfate: Add a solution of ferrous sulfate (FeSO₄) to the dye solution.
-
Addition of Hydrogen Peroxide: Slowly add hydrogen peroxide (H₂O₂) to the solution. The reaction is exothermic, so add it in portions to control the temperature.
-
Reaction: Stir the mixture for the recommended reaction time (see table below). The solution should decolorize.
-
Neutralization and Precipitation: After the reaction, raise the pH to around 7.0 with a base (e.g., sodium hydroxide) to precipitate the iron as ferric hydroxide (Fe(OH)₃).
-
Separation: Separate the precipitate by filtration or decantation.
-
Disposal: Dispose of the precipitate and the treated liquid according to your institution's hazardous waste procedures.
2. Photo-Fenton Oxidation
This is an enhancement of the Fenton process where UV light is used to accelerate the generation of hydroxyl radicals.
Experimental Protocol:
-
Follow steps 1-3 of the Fenton's Oxidation protocol.
-
UV Irradiation: Expose the reaction mixture to a UV lamp while stirring.
-
Continue with steps 5-7 of the Fenton's Oxidation protocol.
3. UV/H₂O₂ Oxidation
This process uses the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals.
Experimental Protocol:
-
pH Adjustment: Adjust the pH of the this compound solution as required (see table below).
-
Addition of Hydrogen Peroxide: Add hydrogen peroxide to the dye solution.
-
UV Irradiation: Expose the solution to a UV lamp while stirring for the specified time.
-
Disposal: Dispose of the treated solution as chemical waste.
4. Ozonation
Ozone (O₃) is a powerful oxidizing agent that can directly degrade the dye or generate hydroxyl radicals.
Experimental Protocol:
-
pH Adjustment: Adjust the pH of the solution. Higher pH values often enhance the decomposition of ozone into hydroxyl radicals.
-
Ozone Generation: Use an ozone generator to bubble ozone gas through the this compound solution.
-
Reaction: Continue ozonation for the required duration.
-
Disposal: Dispose of the treated solution as chemical waste.
Quantitative Data for Disposal Methods
The following table summarizes key quantitative parameters for the effective degradation of this compound using various AOPs, compiled from laboratory studies.
| Treatment Method | Optimal pH | Reagent Concentrations | Reaction Time | Decolorization Efficiency |
| Fenton Oxidation | 2.5 - 3.0 | [Fe²⁺]: 0.25 mM, [H₂O₂]: 1.5 mM | ~30 minutes | >90% |
| Photo-Fenton | ~3.0 | [Fe²⁺]: 0.25 mM, [H₂O₂]: 1.5 mM | <30 minutes | >95% |
| UV/H₂O₂ | ~3.0 | [H₂O₂]: 2.5 mmol L⁻¹ | <30 minutes | ~100% |
| Ozonation | 8.26 - 11 | Ozone concentration: 40-50 g Nm⁻³ | 10-90 minutes | >99% |
Note: The optimal conditions can vary depending on the initial dye concentration and the specific laboratory setup.
Disposal Workflow
The following diagram illustrates a decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
By following these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer and more sustainable scientific community. Always consult your institution's specific safety and disposal protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
